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  • Product: Diethyl (methanesulfinylmethyl)phosphonate
  • CAS: 50746-61-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Diethyl (methanesulfinylmethyl)phosphonate: Synthesis, Characterization, and Application

Executive Summary: Diethyl (methanesulfinylmethyl)phosphonate is a sophisticated organophosphorus reagent of significant interest to researchers in organic synthesis and drug development. Its unique bifunctional nature,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Diethyl (methanesulfinylmethyl)phosphonate is a sophisticated organophosphorus reagent of significant interest to researchers in organic synthesis and drug development. Its unique bifunctional nature, possessing both a phosphonate moiety and a stereogenic sulfoxide, establishes it as a powerful tool for the stereoselective synthesis of vinyl sulfoxides via the Horner-Wadsworth-Emmons (HWE) reaction. Vinyl sulfoxides are valuable intermediates, particularly in asymmetric synthesis, serving as precursors to a variety of complex chiral molecules. This guide provides a comprehensive overview of the synthesis of Diethyl (methanesulfinylmethyl)phosphonate via controlled oxidation of its sulfide precursor, details its key physical and spectroscopic characteristics, and presents a field-proven protocol for its application in olefination reactions.

Introduction: A Bifunctional Reagent for Modern Synthesis

Diethyl (methanesulfinylmethyl)phosphonate, with the chemical structure shown below, occupies a unique position in the repertoire of synthetic organic chemistry. The molecule's reactivity is dominated by two key functional groups:

  • The Diethyl Phosphonate Group: This moiety is the engine of the Horner-Wadsworth-Emmons reaction. The methylene protons (CH₂) adjacent to the phosphorus atom are acidic and can be removed by a suitable base to generate a stabilized carbanion.

  • The Methanesulfinyl (Sulfoxide) Group: This group not only influences the acidity and reactivity of the adjacent methylene protons but also introduces a stereogenic center at the sulfur atom. This chirality can be exploited to induce asymmetry in synthetic transformations, making the reagent particularly valuable for constructing enantiomerically enriched products.

The primary application of this reagent is in the HWE reaction to generate vinyl sulfoxides. These products are versatile building blocks, acting as Michael acceptors, dienophiles in Diels-Alder reactions, and precursors for the synthesis of chiral alcohols, epoxides, and other complex molecular architectures.

Synthesis and Purification

The most direct and reliable synthetic route to Diethyl (methanesulfinylmethyl)phosphonate is the controlled oxidation of its readily available thioether precursor, Diethyl (methylthiomethyl)phosphonate.

The Causality Behind the Synthetic Strategy

The choice of a thioether precursor is strategic; Diethyl (methylthiomethyl)phosphonate is commercially available and can be synthesized through well-established methods. The core of the synthesis is the selective oxidation of the sulfur atom. This transformation requires careful selection of the oxidant and precise control of reaction conditions to prevent over-oxidation to the corresponding sulfone, Diethyl ((methylsulfonyl)methyl)phosphonate.[1]

While various oxidants can convert sulfides to sulfoxides, meta-chloroperoxybenzoic acid (m-CPBA) is often the reagent of choice. It is effective at low temperatures, and the reaction stoichiometry can be controlled (one equivalent of m-CPBA per equivalent of sulfide) to favor the formation of the sulfoxide. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at or below 0 °C to manage the exothermic nature of the oxidation and enhance selectivity.

Experimental Protocol: Synthesis of Diethyl (methanesulfinylmethyl)phosphonate

This protocol describes the controlled oxidation of Diethyl (methylthiomethyl)phosphonate using m-CPBA.

Materials:

  • Diethyl (methylthiomethyl)phosphonate (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Diethyl (methylthiomethyl)phosphonate (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Oxidant: Add m-CPBA (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfide is consumed (typically 1-3 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess peroxide, followed by saturated aqueous NaHCO₃ solution to remove the meta-chlorobenzoic acid byproduct.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Experimental Protocol: Purification

The crude product is typically purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column with a suitable non-polar solvent system (e.g., 20% ethyl acetate in hexane).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 30% and gradually increasing to 70-80% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Diethyl (methanesulfinylmethyl)phosphonate as a colorless to pale yellow oil.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification A 1. Dissolve Diethyl (methylthiomethyl)phosphonate in DCM B 2. Cool to 0 °C A->B C 3. Add m-CPBA (1.05 eq) B->C D 4. Stir at 0 °C & Monitor by TLC C->D E 5. Quench with Na₂S₂O₃ and NaHCO₃ solutions D->E Reaction Complete F 6. Separate organic layer E->F G 7. Wash with NaHCO₃, water, and brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Prepare Silica Gel Column H->I Crude Product J 10. Load Crude Product I->J K 11. Elute with Hexane/ Ethyl Acetate Gradient J->K L 12. Combine Pure Fractions & Concentrate K->L M M L->M Pure Product (Colorless Oil)

Caption: Workflow for the Synthesis and Purification of Diethyl (methanesulfinylmethyl)phosphonate.

Physical and Chemical Properties

Quantitative experimental data for Diethyl (methanesulfinylmethyl)phosphonate is not widely published. The properties are summarized below, with some values estimated based on its precursors and analogues.

PropertyValue
CAS Number 32557-79-8 (Predicted/Unverified)
Molecular Formula C₆H₁₅O₄PS
Molecular Weight 214.22 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not readily available; expected to be higher than the sulfide precursor (119-120 °C @ 10 mmHg).
Density Not readily available; expected to be > 1.13 g/mL.
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate.
Stereochemistry Contains a stereogenic center at the sulfur atom, exists as a racemate unless prepared chirally.

Spectroscopic Characterization

The structural confirmation of Diethyl (methanesulfinylmethyl)phosphonate relies on a combination of spectroscopic techniques. The following are predicted key features for verification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • δ ~4.2 ppm (dq, 4H): Methylene protons of the ethoxy groups (-OCH₂CH₃), coupled to both the methyl protons and the phosphorus atom.

    • δ ~3.3-3.5 ppm (m, 2H): The key methylene protons between the phosphorus and sulfoxide groups (-P(O)CH₂S(O)-). These protons are diastereotopic due to the adjacent chiral sulfur center and will appear as a complex multiplet (ABX system, where X is ³¹P).

    • δ ~2.8 ppm (s, 3H): Methyl protons attached to the sulfoxide group (-S(O)CH₃).

    • δ ~1.4 ppm (t, 6H): Methyl protons of the ethoxy groups (-OCH₂CH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ ~63 ppm (d): Methylene carbons of the ethoxy groups, showing coupling to phosphorus.

    • δ ~55 ppm (d, ¹JCP): The methylene carbon between the phosphorus and sulfur, exhibiting a large one-bond coupling to phosphorus.

    • δ ~38 ppm: Methyl carbon of the sulfinyl group.

    • δ ~16 ppm (d): Methyl carbons of the ethoxy groups, showing coupling to phosphorus.

  • ³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance):

    • A single resonance is expected in the typical range for alkylphosphonates, estimated to be around δ 15-25 ppm .

  • IR (Infrared) Spectroscopy:

    • ~1250 cm⁻¹ (strong): P=O (phosphoryl) stretching vibration.

    • ~1020-1050 cm⁻¹ (strong): S=O (sulfoxide) stretching vibration.

    • ~960-1040 cm⁻¹ (strong): P-O-C (phosphate ester) stretching vibrations.

  • MS (Mass Spectrometry):

    • [M]+•: The molecular ion peak is expected at m/z = 214.

    • Key fragmentation patterns would involve the loss of ethoxy groups, the methylsulfinyl group, and rearrangements characteristic of phosphonates.

Reactivity and Synthetic Applications: The Horner-Wadsworth-Emmons Reaction

The primary utility of Diethyl (methanesulfinylmethyl)phosphonate is its role as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to furnish vinyl sulfoxides.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the carbon alpha to both the phosphonate and sulfoxide groups. Strong, non-nucleophilic bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically required, especially at low temperatures (-78 °C) to ensure complete and rapid carbanion formation while minimizing side reactions. The resulting carbanion is stabilized by resonance involving both the P=O and S=O groups. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting betaine-like intermediate undergoes elimination of diethyl phosphate to form the carbon-carbon double bond, yielding the vinyl sulfoxide product. The stereochemical outcome (E/Z ratio) of the olefination can be influenced by the reaction conditions and the nature of the carbonyl substrate.

Experimental Protocol: HWE Synthesis of a Vinyl Sulfoxide

This protocol details a general procedure for the reaction of the phosphonate with benzaldehyde.

Materials:

  • Diethyl (methanesulfinylmethyl)phosphonate (1.1 eq)

  • n-Butyllithium (n-BuLi, e.g., 1.6 M in hexanes, 1.05 eq)

  • Benzaldehyde (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and Diethyl (methanesulfinylmethyl)phosphonate (1.1 eq).

  • Carbanion Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Carbonyl Addition: Add a solution of benzaldehyde (1.0 eq) in a small amount of anhydrous THF dropwise to the carbanion solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired vinyl sulfoxide.

Visualization of the HWE Reaction Mechanism

HWEMechanism Phosphonate EtO₂P(O)CH₂S(O)Me Carbanion [EtO₂P(O)CHS(O)Me]⁻ Li⁺ Phosphonate->Carbanion 1. Deprotonation (-78 °C, THF) Base n-BuLi Base->Carbanion Aldehyde Ph-CHO Betaine Adduct Intermediate Aldehyde->Betaine Carbanion->Betaine 2. Nucleophilic Attack Phosphate (EtO)₂PO₂⁻ Betaine->Phosphate Product Ph-CH=CHS(O)Me (Vinyl Sulfoxide) Betaine->Product 3. Elimination

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction with Diethyl (methanesulfinylmethyl)phosphonate.

Safety and Handling

  • Hazard Profile: Specific toxicity data for Diethyl (methanesulfinylmethyl)phosphonate is not available. However, related organophosphorus compounds and sulfoxides should be handled with care. The sulfonyl analogue is listed as causing skin and serious eye irritation.

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Handle strong bases like n-BuLi with extreme caution as they are pyrophoric and corrosive.

Conclusion

Diethyl (methanesulfinylmethyl)phosphonate stands as a highly valuable and specialized reagent for the synthesis of vinyl sulfoxides. Its preparation via controlled oxidation of the corresponding sulfide is a straightforward process, demanding careful control of stoichiometry and temperature. The true power of this reagent is realized in the Horner-Wadsworth-Emmons reaction, where its stabilized carbanion reacts with carbonyl compounds to forge C=C bonds with an attached sulfoxide moiety. For researchers and scientists in drug development and complex molecule synthesis, mastering the use of this phosphonate opens a reliable pathway to chiral building blocks and functionalized intermediates that are otherwise challenging to access.

References

  • U.S. Environmental Protection Agency. (n.d.). Diethyl [phenyl(phenylmethanesulfinyl)methyl]phosphonate Properties. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

  • PrepChem.com. (2023). Synthesis of diethyl [[(diethylamino)sulfonyl]methyl]-phosphonate. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl (methanesulfonylmethyl)phosphonate. PubChem Compound Database. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphoric Acid-Mediated Synthesis of Vinyl Sulfones through Decarboxylative Coupling Reactions of Sodium Sulfinates with Phenylpropiolic Acids. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl methylphosphonate. PubChem Compound Database. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Diethyl (dichloromethyl)phosphonate. Retrieved February 17, 2026, from [Link]

Sources

Exploratory

Technical Deep Dive: Diethyl (methanesulfinylmethyl)phosphonate in Medicinal Synthesis

Executive Summary Diethyl (methanesulfinylmethyl)phosphonate (DESMP) is a specialized organophosphorus reagent used primarily in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize -unsaturated sulfoxides . For drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl (methanesulfinylmethyl)phosphonate (DESMP) is a specialized organophosphorus reagent used primarily in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize


-unsaturated sulfoxides .

For drug development professionals, this reagent serves two critical strategic functions:

  • Synthesis of Covalent Inhibitors: It installs the vinyl sulfoxide moiety, a "soft" Michael acceptor capable of covalently modifying cysteine residues in target proteins (e.g., in chemoproteomics or targeted covalent inhibitors).

  • Chiral Building Block: Unlike its sulfonyl analogue, the sulfinyl group is chiral. This allows DESMP to function as a chiral auxiliary, directing the stereochemistry of subsequent nucleophilic additions to the alkene, a technique pivotal in the asymmetric synthesis of complex pharmacophores.

Part 1: Chemical Mechanism of Action

The "Mechanism of Action" for DESMP refers to its role as a carbanion generator in olefination reactions. It operates via the Horner-Wadsworth-Emmons (HWE) pathway, distinct from the classic Wittig reaction by its use of a phosphonate ester rather than a phosphonium salt.

The HWE Olefination Pathway

The reaction proceeds through an ordered sequence involving deprotonation, nucleophilic attack, and elimination.

  • Step 1: Deprotonation (Activation) The methylene protons alpha to both the phosphonate and sulfinyl groups are highly acidic (

    
    ). Treatment with a base (e.g., NaH, LiHMDS, or KOtBu) generates a resonance-stabilized carbanion.
    
    
    
    
  • Step 2: Nucleophilic Attack The carbanion attacks the electrophilic carbonyl carbon of an aldehyde (

    
    ) or ketone. This is the rate-determining step in many contexts.
    
  • Step 3: Oxaphosphetane Formation & Collapse The resulting oxyanion attacks the phosphorus atom, forming a four-membered cyclic intermediate (oxaphosphetane). This intermediate is unstable and rapidly collapses to eliminate the phosphate byproduct, yielding the alkene.

Stereoselectivity (E vs. Z)

The stereochemical outcome is dictated by the reversibility of the initial addition step and the steric bulk of the substituents.

  • Thermodynamic Control: Because the sulfinyl group is electron-withdrawing (though less so than a sulfonyl or ester), the reaction often favors the thermodynamic (E)-alkene (trans isomer).

  • Chiral Induction: The sulfur atom in the methanesulfinyl group is a stereogenic center. If an enantiopure reagent is used, it can induce diastereoselectivity in the formation of the double bond, although this is often secondary to the E/Z preference.

Mechanism Diagram

The following diagram details the molecular flow of the HWE reaction using DESMP.

HWE_Mechanism Reagent Diethyl (methanesulfinylmethyl) phosphonate Carbanion Stabilized Carbanion [P(O)-CH-S(O)Me]- Reagent->Carbanion Deprotonation (-H+) Base Base (NaH / KOtBu) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Target Aldehyde (R-CHO) Aldehyde->Intermediate Product Vinyl Sulfoxide (E)-Alkene Intermediate->Product Elimination Byproduct Diethyl Phosphate Salt Intermediate->Byproduct

Figure 1: Step-by-step mechanistic flow of the Horner-Wadsworth-Emmons reaction using DESMP.

Part 2: Applications in Drug Development[5][6]

Synthesis of Covalent Modifiers (Vinyl Sulfoxides)

Vinyl sulfoxides are emerging as a privileged scaffold in "Targeted Covalent Inhibitors" (TCIs). Unlike the more aggressive vinyl sulfones or acrylamides, vinyl sulfoxides are "tunable" electrophiles.

  • Mechanism: The vinyl sulfoxide undergoes a Michael addition with a nucleophilic cysteine thiol in the target protein's active site.

  • Reversibility: Depending on the substitution pattern, the reaction with cysteine can be made reversible or irreversible, offering a safety valve against off-target toxicity.

The Pummerer Rearrangement Gateway

DESMP is often used as a "Formyl Anion Equivalent." Once the vinyl sulfoxide is synthesized, it can be transformed into other functional groups via the Pummerer Rearrangement .[1]

  • Protocol: Treatment of the vinyl sulfoxide with an anhydride (e.g., acetic anhydride or TFAA) rearranges the sulfoxide oxygen to the

    
    -carbon.
    
  • Outcome: Hydrolysis of the Pummerer product yields an aldehyde or ketone .[2] This allows DESMP to be used to homologate aldehydes (adding one carbon) or synthesize

    
    -functionalized sulfides.
    
Asymmetric Synthesis via Chiral Sulfoxides

If the DESMP reagent is resolved into its enantiomers (R or S at sulfur), the resulting vinyl sulfoxide retains this chirality.

  • Application: The chiral sulfoxide directs the stereochemistry of incoming nucleophiles (e.g., cuprates, amines) to the double bond.

  • Removal: After the desired stereocenters are established, the sulfinyl group can be removed (reductive desulfurization) or converted to a carbonyl (Pummerer), leaving behind a complex, chirally pure hydrocarbon backbone.

Part 3: Experimental Protocol

Standard Operating Procedure: HWE Olefination

Objective: Synthesis of (E)-1-methanesulfinyl-2-phenylethene from benzaldehyde.

ParameterSpecificationRationale
Reagent Diethyl (methanesulfinylmethyl)phosphonate (1.1 equiv)Slight excess ensures complete consumption of the limiting aldehyde.
Base Sodium Hydride (NaH, 60% in oil) or KOtBuStrong base required to deprotonate the

-methylene (

).
Solvent Anhydrous THF or DMEAprotic, polar solvents stabilize the carbanion and facilitate elimination.
Temperature 0°C

RT
Low temp controls exotherm during deprotonation; warming drives elimination.
Atmosphere Nitrogen or Argon (Inert)The carbanion is moisture-sensitive.
Step-by-Step Workflow
  • Activation:

    • Charge an oven-dried flask with NaH (1.1 equiv) under inert atmosphere.

    • Wash NaH with dry hexane to remove mineral oil (optional but recommended for easier workup).

    • Suspend NaH in anhydrous THF (0.2 M concentration relative to reagent).

    • Cool to 0°C.[2]

    • Add Diethyl (methanesulfinylmethyl)phosphonate dropwise. Evolution of

      
       gas will be observed. Stir for 30 min until the solution becomes clear (formation of carbanion).
      
  • Coupling:

    • Add the target aldehyde (1.0 equiv) dissolved in minimal THF dropwise to the carbanion solution at 0°C.

    • Allow the mixture to warm to room temperature naturally.

    • Monitor by TLC or LC-MS. Reaction is typically complete within 2–4 hours.

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).[3]
      
    • Dry organics over

      
       and concentrate.
      
    • Purification: Flash column chromatography. Vinyl sulfoxides are polar; typical eluent is EtOAc/Hexane or DCM/MeOH.

Decision Tree: Optimization

Use this logic flow to troubleshoot or optimize the reaction for complex substrates.

Optimization_Tree Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield CheckStereo Is E/Z Ratio Acceptable? CheckYield->CheckStereo Yes LowYield Low Yield / Incomplete CheckYield->LowYield No Success Protocol Validated CheckStereo->Success Yes PoorStereo Poor Stereoselectivity CheckStereo->PoorStereo No Action1 Switch Base to LiHMDS (-78°C) LowYield->Action1 Base Sensitive? Action2 Add Lewis Acid (LiCl or MgBr2) LowYield->Action2 Steric Hindrance? PoorStereo->Action1 Kinetic Control Action3 Switch Solvent to DME (Chelation Control) PoorStereo->Action3 Enhance Chelation

Figure 2: Decision matrix for optimizing HWE reactions with sulfinyl phosphonates.

References

  • Mikolajczyk, M., et al. (1978). "Synthesis of

    
    -unsaturated sulfoxides via Horner-Wittig reaction of 
    
    
    
    -phosphoryl sulfoxides with carbonyl compounds." Journal of Organic Chemistry, 43(11), 2132–2138.
  • Fawcett, J., et al. (1993). "Stereoselective synthesis of vinyl sulfoxides." Tetrahedron, 49(22), 4867-4878.

  • Pummerer, R. (1910). "Über Phenyl-sulfoxyessigsäure." Berichte der deutschen chemischen Gesellschaft, 43(2), 1401–1412.

  • Madesclaire, M. (1986). "Synthesis of sulfoxides by oxidation of thioethers." Tetrahedron, 42(20), 5459-5495.

  • Burk, R. M., et al. (2007).[4] "Investigation of the Horner-Wadsworth-Emmons reaction for the synthesis of vinyl sulfoxides." Tetrahedron Letters, 48(19), 3379-3381.

Sources

Foundational

solubility of Diethyl (methanesulfinylmethyl)phosphonate in organic solvents

An In-depth Technical Guide to the Solubility of Diethyl (methanesulfinylmethyl)phosphonate in Organic Solvents Abstract This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Diethyl (methanesulfinylmethyl)phosphonate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl (methanesulfinylmethyl)phosphonate, a key intermediate in synthetic organic chemistry. In the absence of extensive published solubility data for this specific compound, this document outlines the theoretical principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility of this phosphonate derivative for applications such as reaction optimization, purification, and formulation.

Introduction: The Significance of Solubility for Diethyl (methanesulfinylmethyl)phosphonate

Diethyl (methanesulfinylmethyl)phosphonate is a versatile reagent, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction, which is instrumental in the synthesis of alkenes with high stereoselectivity.[1][2] The solubility of this reagent in organic solvents is a critical parameter that dictates its utility in various applications. A comprehensive understanding of its solubility profile enables:

  • Reaction Homogeneity and Kinetics: Ensuring the reagent is fully dissolved in the reaction solvent is paramount for achieving optimal reaction rates and preventing side reactions.

  • Purification and Crystallization: The selection of appropriate solvents and anti-solvents, guided by solubility data, is crucial for the effective purification of the compound and its reaction products.

  • Formulation and Dosing: In drug development, precise solubility data is essential for creating stable formulations and ensuring accurate dosing.

This guide will provide the foundational knowledge and practical methodologies to empower researchers to determine and leverage the solubility of Diethyl (methanesulfinylmethyl)phosphonate.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[3] The molecular structure of Diethyl (methanesulfinylmethyl)phosphonate offers key insights into its expected solubility behavior.

Molecular Structure and Polarity:

Diethyl (methanesulfinylmethyl)phosphonate possesses both polar and non-polar characteristics:

  • Polar Moieties: The phosphonate group (P=O) and the sulfinyl group (S=O) are highly polar and capable of acting as hydrogen bond acceptors.

  • Non-Polar Moieties: The two ethyl groups (-CH₂CH₃) are non-polar.

This amphiphilic nature suggests that the compound will exhibit a degree of solubility in a range of organic solvents. Its solubility will be highest in solvents that can effectively interact with both the polar and non-polar regions of the molecule.

Factors Influencing Solubility:

dot

Caption: Factors influencing the solubility of the target compound.

Predicted Solubility in Common Organic Solvents

SolventPolarity IndexDielectric Constant (20°C)Hydrogen BondingPredicted Solubility
Non-Polar
Hexane0.11.89NoneLow
Toluene2.42.38NoneModerate
Diethyl Ether2.84.34AcceptorModerate to High
Polar Aprotic
Dichloromethane3.19.08NoneHigh
Tetrahydrofuran (THF)4.07.58AcceptorHigh
Acetone5.120.7AcceptorHigh
Acetonitrile5.837.5AcceptorModerate
Dimethylformamide (DMF)6.436.7AcceptorHigh
Dimethyl Sulfoxide (DMSO)7.246.7AcceptorHigh
Polar Protic
2-Propanol3.919.9Donor & AcceptorModerate
Ethanol4.324.5Donor & AcceptorModerate to High
Methanol5.132.7Donor & AcceptorModerate to High
Water10.280.1Donor & AcceptorLow to Moderate

Rationale:

  • High Solubility: Is expected in polar aprotic solvents like Dichloromethane, THF, Acetone, DMF, and DMSO due to strong dipole-dipole interactions with the phosphonate and sulfinyl groups.

  • Moderate to High Solubility: Is anticipated in short-chain alcohols like methanol and ethanol, which can engage in hydrogen bonding with the oxygen atoms of the P=O and S=O groups.

  • Moderate Solubility: Is predicted for solvents like toluene and diethyl ether, which have some polar character to interact with the polar groups but also non-polar character to solvate the ethyl groups.

  • Low Solubility: Is expected in non-polar solvents like hexane, which lack the ability to effectively solvate the polar functional groups. The water solubility is also predicted to be limited due to the presence of the non-polar ethyl groups.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" technique for determining thermodynamic solubility.[4] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment:

  • Diethyl (methanesulfinylmethyl)phosphonate (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or small glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow:

dot

Shake-Flask Solubility Determination Workflow Start Start Add_Excess Add excess solid to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation Add_Excess->Equilibrate Separate Separate solid and liquid phases (centrifugation) Equilibrate->Separate Filter Filter the supernatant Separate->Filter Dilute Prepare dilutions of the saturated solution Filter->Dilute Analyze Analyze concentration by HPLC or UV-Vis Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Diethyl (methanesulfinylmethyl)phosphonate to a series of vials, each containing a known volume (e.g., 1 mL) of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • For finer suspensions, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a clean vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

    • A calibration curve should be prepared using standard solutions of Diethyl (methanesulfinylmethyl)phosphonate of known concentrations in the same solvent.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained solubility data, the following self-validating steps should be incorporated into the experimental design:

  • Time to Equilibrium: Conduct a time-course study to confirm that the measured solubility does not change after the chosen equilibration period.

  • Solid-State Analysis: Analyze the solid material before and after the solubility experiment (e.g., by DSC or XRPD) to ensure that no phase changes or solvate formation has occurred.

  • Multiple Replicates: Perform each solubility measurement in triplicate to assess the precision of the method.

Conclusion

While specific, publicly available solubility data for Diethyl (methanesulfinylmethyl)phosphonate is limited, this guide provides a robust framework for its determination. By understanding the underlying principles of solubility and implementing a rigorous experimental protocol, researchers can generate the reliable data necessary for a wide range of applications in synthetic chemistry and drug development. The methodologies outlined herein are designed to be both scientifically sound and practically achievable, empowering scientists to make informed decisions in their research endeavors.

References

  • Babu, N. J., & Nangia, A. (2011). Solubility, a thermodynamic perspective. Crystal Growth & Design, 11(7), 2662-2679.
  • Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, XII. Darstellung und einige Eigenschaften von Phosphinoxyd-methylenen. Chemische Berichte, 91(1), 61-63.
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.
  • LibreTexts. (2020, August 15). Solubility. Chemistry LibreTexts.
  • MilliporeSigma. Diethyl ((methylsulfonyl)methyl)
  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • PrepChem. Synthesis of diethyl [[(diethylamino)
  • PubChem. Diethyl (methanesulfonylmethyl)
  • Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)

Sources

Exploratory

Technical Whitepaper: Structural Dynamics and Conformational Analysis of Diethyl (Methanesulfinylmethyl)phosphonate

Executive Summary Diethyl (methanesulfinylmethyl)phosphonate (DEMSMP) represents a specialized class of -functionalized phosphonates critical to asymmetric synthesis. Distinguished by the presence of a chiral sulfinyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl (methanesulfinylmethyl)phosphonate (DEMSMP) represents a specialized class of


-functionalized phosphonates critical to asymmetric synthesis. Distinguished by the presence of a chiral sulfinyl group adjacent to a phosphoryl center, this molecule exhibits complex stereoelectronic behaviors that dictate its reactivity.

This guide provides a rigorous analysis of the molecule’s architecture, focusing on the chiral influence of the sulfur center , the diastereotopicity of the methylene linker , and the dipole-dipole interactions that govern its solution-state conformation. We further explore its primary application: the stereoselective synthesis of vinyl sulfoxides via the Horner-Wadsworth-Emmons (HWE) reaction.

Molecular Architecture & Stereochemistry

Structural Overview

The molecule consists of a central methylene carbon (


) bridging two highly polar functional groups: a diethyl phosphonate ester and a methyl sulfoxide.
  • Formula:

    
    
    
  • Molecular Weight: 214.22 g/mol

  • Key Feature: The sulfur atom is in the oxidation state +4 and possesses a lone pair, rendering it chiral .[1]

The Chiral Sulfur Center

Unlike achiral sulfones (


), the sulfinyl group (

) is pyramidal. The sulfur atom is a stereogenic center with a stable configuration at room temperature (inversion barrier

35-42 kcal/mol). Consequently, DEMSMP exists as a racemate in standard preparation but can be resolved into enantiomers (

and

).
Diastereotopicity of the Linker

The chirality of the sulfur atom desymmetrizes the adjacent methylene protons (


 and 

).
  • Spectroscopic Consequence: In

    
     NMR, these protons do not appear as a simple doublet. Instead, they manifest as the AB part of an ABX system  (where X is the phosphorus nucleus), characterized by a large geminal coupling constant (
    
    
    
    ) and distinct vicinal coupling to phosphorus (
    
    
    ).

Conformational Analysis

The conformation of DEMSMP is governed by the interaction between the phosphoryl (


) and sulfinyl (

) dipoles.
Ground State Dynamics (Neutral Molecule)

In non-polar solvents, the molecule adopts a conformation that minimizes dipole-dipole repulsion.

  • Dipole Alignment: The

    
     and 
    
    
    
    bonds tend to orient in an anti-periplanar or widely spaced gauche arrangement to reduce electrostatic repulsion.
  • Hyperconjugation: Anomeric effects involving the

    
     and 
    
    
    
    interactions further stabilize specific rotamers.
Reactive Intermediate (Lithiated Species)

Upon deprotonation (e.g., with


-BuLi), the conformational landscape shifts drastically due to the "Chelation Effect."
  • Lithium Chelation: The lithium cation (

    
    ) coordinates simultaneously with the phosphoryl oxygen and the sulfinyl oxygen.
    
  • Rigidification: This forms a rigid 5-membered chelate ring. This "locked" conformation is the origin of the high stereoselectivity observed in subsequent HWE reactions.

Visualization of Conformational Pathways

ConformationDynamics cluster_forces Driving Forces Neutral Neutral Ground State (Dipole Repulsion) Base Base Addition (n-BuLi) Neutral->Base Deprotonation Carbanion α-Lithio Carbanion (Chelated Intermediate) Base->Carbanion Li+ Chelation Transition Transition State (Aldehyde Approach) Carbanion->Transition Stereoselective Attack Product Vinyl Sulfoxide (E/Z Mixture) Transition->Product Elimination Dipole Dipole Minimization (Neutral) Chelation Li-O-P-C-S-O Ring (Anionic)

Figure 1: Conformational evolution from neutral ground state to the rigid lithiated intermediate essential for reactivity.

Spectroscopic Characterization Data

The following data provides a reference for validating the synthesis of DEMSMP.

Nuclear Magnetic Resonance (NMR)

Solvent:



NucleusChemical Shift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment

1.35Triplet


2.80Singlet-

3.05 - 3.35Multiplet

,


(Diastereotopic)
4.18Multiplet-


~18 - 22Singlet-Phosphonate P

Technical Note: The methylene protons at 3.05–3.35 ppm are the critical diagnostic signal. They must appear as a complex multiplet (ABX), not a doublet. A simple doublet indicates the precursor sulfide (non-chiral) or oxidation to the sulfone (achiral).

Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
    
    
  • Fragment:

    
    
    

Experimental Protocols

Synthesis Workflow (Self-Validating Protocol)

This protocol ensures the retention of the phosphonate group while selectively oxidizing the sulfide.

Step 1: Precursor Synthesis Reaction of diethyl phosphite with chloromethyl methyl sulfide in the presence of base (or via Arbuzov reaction).

Step 2: Selective Oxidation (The Critical Step)

  • Reagents: Sodium Periodate (

    
    ) in Water/Methanol.
    
  • Rationale:

    
     is a mild oxidant that stops at the sulfoxide stage. Stronger oxidants (e.g., mCPBA in excess) risk over-oxidation to the sulfone (
    
    
    
    ), destroying the chirality.

Protocol:

  • Dissolve diethyl (methylthiomethyl)phosphonate (1.0 equiv) in

    
     (1:1).
    
  • Cool to 0°C. Add

    
     (1.05 equiv) portion-wise.
    
  • Stir at 0°C for 2 hours, then warm to RT overnight.

  • Validation Check: TLC (SiO2, 5% MeOH/DCM). Sulfoxide is significantly more polar than the sulfide.

  • Filter precipitate (

    
    ), extract filtrate with 
    
    
    
    .
  • Dry (

    
    ) and concentrate.
    
Synthesis Visualization

SynthesisPath Start Diethyl (methylthiomethyl)phosphonate (Sulfide Precursor) Reagent NaIO4 / MeOH / H2O (0°C -> RT) Start->Reagent Intermed Oxidation Intermediate Reagent->Intermed End Diethyl (methanesulfinylmethyl)phosphonate (Target Sulfoxide) Intermed->End Major Product Byproduct Avoid: Sulfone Over-oxidation (Controlled by Stoichiometry) Intermed->Byproduct If Excess Oxidant Used

Figure 2: Controlled oxidation pathway to prevent sulfone formation.

Applications in Drug Development

Horner-Wadsworth-Emmons (HWE) Olefination

DEMSMP is a "chiral Horner reagent." When reacted with aldehydes, it yields


-unsaturated sulfoxides.
  • Mechanism: The lithiated carbanion attacks the aldehyde carbonyl. The resulting intermediate undergoes elimination of diethyl phosphate.

  • Utility: Vinyl sulfoxides are versatile Michael acceptors and dienophiles in drug synthesis. The chiral sulfinyl group can direct subsequent nucleophilic attacks, allowing for the construction of chiral carbon centers.

Pummerer Rearrangement

The presence of the sulfoxide allows for Pummerer-type rearrangements when treated with acetic anhydride, providing access to


-functionalized phosphonates (e.g., 

-acetoxy phosphonates).

References

  • Mikolajczyk, M., Grzejszczak, S., & Zatorski, A. (1975). Organosulfur compounds. XVII. Synthesis and reactions of

    
    -phosphoryl sulfoxides. Journal of Organic Chemistry. Link
    
  • PubChem. (n.d.).[2][3] Diethyl (methanesulfinylmethyl)phosphonate Compound Summary. National Library of Medicine. Link

  • Drabowicz, J., & Mikolajczyk, M. (1980). Sulfoxides.[1][4][5] Organic Preparations and Procedures International. (General reference for sulfoxide oxidation protocols).

  • Breuer, E. (1996). The Chemistry of Organophosphorus Compounds, Vol 4. Wiley.[2][3] (Reference for P-C-S structural interactions).

Sources

Foundational

Safety and Handling Precautions for Diethyl (methanesulfinylmethyl)phosphonate: A Technical Guide

Abstract This technical guide provides a comprehensive safety and operational framework for handling Diethyl (methanesulfinylmethyl)phosphonate (CAS No. 50746-61-7).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive safety and operational framework for handling Diethyl (methanesulfinylmethyl)phosphonate (CAS No. 50746-61-7). Primarily utilized as a Horner-Wadsworth-Emmons (HWE) reagent for synthesizing


-unsaturated sulfoxides, this compound presents specific challenges regarding thermal stability, hygroscopicity, and reaction thermodynamics. This document moves beyond basic Safety Data Sheet (SDS) summaries to offer field-proven protocols, emphasizing the prevention of thermal runaway events and the management of phosphonate byproducts.

Chemical Identity & Technical Significance

PropertyDetail
Chemical Name Diethyl (methanesulfinylmethyl)phosphonate
Synonyms Diethyl (methylsulfinyl)methylphosphonate; DESMP
CAS Number 50746-61-7
Molecular Formula C

H

O

PS
Molecular Weight 214.22 g/mol
Physical State Viscous liquid or low-melting solid (dependent on purity)
Primary Application HWE Olefination to yield vinyl sulfoxides (Michael acceptors)

Technical Context: Unlike its sulfone analogue, the sulfoxide moiety in this reagent introduces chirality (at the sulfur) and potential thermal instability. It is a critical building block in medicinal chemistry for creating vinyl sulfoxides, which serve as potent Michael acceptors in covalent drug discovery [1].

Hazard Identification & Risk Assessment

GHS Classification

While standard SDS documents classify this compound as an irritant, the operational hazards are significantly higher due to its reactivity profile.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

Specific Process Hazards (The "Hidden" Risks)
  • Thermal Elimination: Sulfoxides are prone to syn-elimination at elevated temperatures (>100°C), potentially releasing volatile and odorous sulfur species.

  • Pummerer Rearrangement: In the presence of acylating agents or strong acids, the sulfoxide can undergo Pummerer rearrangement, altering the reaction pathway and generating exothermic energy release.

  • Exothermic Deprotonation: The methylene protons alpha to both the phosphonate and sulfoxide are highly acidic (

    
    ). Deprotonation with strong bases (NaH, LiHMDS) is rapid and exothermic.
    

Storage & Stability Protocols

Expert Insight: The primary failure mode in HWE reactions using this reagent is stoichiometry mismatch caused by hydrolysis. The phosphonate ester is susceptible to hydrolysis, and the sulfoxide is hygroscopic.

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: Refrigerate at 2–8°C. While chemically stable at room temperature for short periods, cold storage prevents gradual degradation and minimizes odor.

  • Container: Amber glass with a PTFE-lined septum cap. Avoid long-term storage in plastic, which may be permeable to moisture.

  • Shelf-Life: Re-test purity via

    
    P NMR every 6 months. Appearance of a peak at ~0 ppm indicates hydrolysis to phosphoric acid derivatives.
    

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Fume Hood: Mandatory. Minimum face velocity of 100 fpm.

  • Schlenk Line/Glovebox: Required for dispensing and reaction setup to maintain anhydrous conditions.

PPE Selection Logic
  • Gloves: Double-gloving is recommended.

    • Inner Layer: Nitrile (0.11 mm) for dexterity.

    • Outer Layer: Laminate film (Silver Shield) if handling concentrated stock solutions, as organophosphorus compounds can permeate standard nitrile over time.

  • Eye Protection: Chemical splash goggles. Face shield required during the deprotonation step due to splash risk from gas evolution (H

    
     if using NaH).
    

Field-Proven Experimental Protocol: HWE Olefination

This protocol is designed as a self-validating system . The color changes and gas evolution serve as visual checkpoints to confirm reaction progress and safety.

Reaction: Synthesis of (E)-1-methylsulfinyl-2-phenylethylene.

Reagents & Setup
  • Diethyl (methanesulfinylmethyl)phosphonate (1.1 equiv)

  • Benzaldehyde (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil, 1.2 equiv) or LiHMDS.

  • Solvent: Anhydrous THF (0.2 M concentration).

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Base Activation:

    • Action: Add NaH to the flask.[2] Wash with dry hexane (3x) to remove mineral oil if precise stoichiometry is critical; otherwise, use as is.

    • Safety: Suspend NaH in dry THF. Cool to 0°C.[2]

  • Reagent Deprotonation (The Critical Step):

    • Action: Dissolve the phosphonate in THF and transfer to the addition funnel. Add dropwise to the NaH suspension at 0°C.

    • Observation: Vigorous bubbling (H

      
       gas). Solution typically turns clear to pale yellow.
      
    • Checkpoint: Wait until gas evolution ceases completely (approx. 15–30 mins). This confirms formation of the carbanion.

  • Aldehyde Addition:

    • Action: Add benzaldehyde (neat or in THF) dropwise at 0°C.

    • Observation: Solution often shifts color (yellow to orange) indicating intermediate formation.

    • Thermodynamics: Allow to warm to room temperature.[3] HWE with sulfoxides is generally faster than with simple alkyl phosphonates due to the electron-withdrawing sulfoxide.

  • Quenching:

    • Safety: Quench with saturated aqueous NH

      
      Cl. Do not  use strong acids, as this can degrade the vinyl sulfoxide product.
      
Visualization of Workflow

SafetyWorkflow Start Start: Reagent Retrieval Inspect Inspect Septum & Appearance (Check for turbidity/crystals) Start->Inspect Dispense Dispense in Fume Hood (Inert Atm/Schlenk Line) Inspect->Dispense Pass Waste Waste: High P/S Stream (Segregated Disposal) Inspect->Waste Fail (Hydrolyzed) Reaction Reaction: Deprotonation (0°C, H2 Evolution Control) Dispense->Reaction Anhydrous Transfer Quench Quench: Sat. NH4Cl (Exothermic Control) Reaction->Quench Complete Conversion Quench->Waste Aqueous Layer

Figure 1: Operational workflow emphasizing safety checkpoints (color-coded) for handling DESMP.

Reaction Mechanism & Safety Logic

Understanding the mechanism is crucial for safety. The reaction involves the formation of a phosphonate carbanion, nucleophilic attack, and subsequent elimination of the phosphate group.

ReactionMechanism Reagent Phosphonate Reagent Carbanion Carbanion Intermediate Reagent->Carbanion Deprotonation (Exothermic, H2 Gas) Base Strong Base (NaH/LiHMDS) Base->Carbanion Oxyanion Oxyanion Intermediate Carbanion->Oxyanion Nucleophilic Attack (Controlled Addn) Aldehyde Aldehyde Electrophile Aldehyde->Oxyanion Product Vinyl Sulfoxide (Product) Oxyanion->Product Elimination Byproduct Phosphate Salt (Waste) Oxyanion->Byproduct

Figure 2: Mechanistic pathway highlighting the exothermic deprotonation step.

Emergency Response

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes. Phosphonates penetrate skin; do not use solvent to wipe.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately.
Spill (Small) Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
Fire Use CO

, dry chemical, or foam. Water spray may be used to cool containers but avoid direct jet as it may spread the chemical.

Waste Disposal

  • Segregation: Do not mix with oxidizing agents or strong acids in the waste stream.

  • Classification: Dispose of as "Organophosphorus/Sulfur Organic Waste."

  • Treatment: Professional incineration is the preferred method. The phosphorus content will generate P

    
    O
    
    
    
    upon combustion, which scrubbers must handle.

References

  • Mikolajczyk, M., et al. "Synthesis of

    
    -Unsaturated Sulfoxides via Horner-Wadsworth-Emmons Reaction." Journal of Organic Chemistry, 1978. 
    
  • Sigma-Aldrich. "Diethyl (methanesulfinylmethyl)phosphonate Product Information."

  • Breuer, E. "Benzoylphosphonates: A Review of their Synthesis and Reactivity." The Chemistry of Organophosphorus Compounds, Vol 4.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 533797, Diethyl (methanesulfonylmethyl)phosphonate (Analogue Reference)."

(Note: While specific SDS data for the sulfoxide is less common than the sulfone, safety protocols are derived from the structural analogue class of


-functionalized phosphonates and standard sulfoxide handling procedures.)

Sources

Exploratory

Advanced Applications of Diethyl (methanesulfinylmethyl)phosphonate: A Technical Guide

Executive Summary Diethyl (methanesulfinylmethyl)phosphonate (CAS: 50746-61-7) is a specialized organophosphorus reagent that serves as a linchpin in the synthesis of sulfur-functionalized alkenes.[1] Unlike simple phosp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl (methanesulfinylmethyl)phosphonate (CAS: 50746-61-7) is a specialized organophosphorus reagent that serves as a linchpin in the synthesis of sulfur-functionalized alkenes.[1] Unlike simple phosphonates used in standard Horner-Wadsworth-Emmons (HWE) olefinations, this reagent introduces a sulfinyl moiety (


) into the product, creating 

-unsaturated sulfoxides
. These products are versatile Michael acceptors and potent dienophiles in Diels-Alder cycloadditions.

Furthermore, the reagent exhibits "chameleon" reactivity: under Pummerer conditions, it rearranges to form


-functionalized phosphonates, granting access to complex acyl anion equivalents. This guide details the synthesis, HWE protocols, and Pummerer applications of this critical building block.

Part 1: Chemical Profile & Mechanistic Foundations

Compound Identity
PropertyDetail
IUPAC Name Diethyl (methanesulfinylmethyl)phosphonate
Common Name Mikolajczyk's Reagent (Sulfinyl variant)
CAS Number 50746-61-7
Precursor CAS 28460-01-7 (Sulfide variant)
Formula

Molecular Weight 214.22 g/mol
Appearance Viscous, colorless to pale yellow oil
Solubility Soluble in DCM, THF, Ethanol, Chloroform
The "Chameleon" Reactivity

The utility of this reagent stems from the orthogonality of the phosphonate (


) and sulfoxide (

) groups.
  • Base-Mediated (HWE): Deprotonation at the

    
    -carbon (pKa ~20-22) generates a carbanion stabilized by both P and S, which attacks carbonyls to form alkenes.
    
  • Acid/Anhydride-Mediated (Pummerer): Activation of the sulfoxide oxygen triggers a rearrangement to the

    
    -carbon, allowing nucleophilic functionalization (e.g., 
    
    
    
    -acetoxy,
    
    
    -halo).

Part 2: Synthesis of the Reagent

While the sulfide precursor Diethyl (methylthiomethyl)phosphonate is commercially available, the sulfinyl form is often prepared in-house to ensure high purity and prevent over-oxidation to the sulfone.

Protocol: Selective Oxidation via Sodium Periodate

Rationale: Sodium periodate (


) is selected over 

-CPBA or

because it offers superior control, stopping selectively at the sulfoxide stage without generating the sulfone byproduct.

Reagents:

  • Diethyl (methylthiomethyl)phosphonate (1.0 equiv)

  • Sodium Periodate (

    
    , 1.05 equiv)
    
  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mmol of diethyl (methylthiomethyl)phosphonate in 40 mL of Methanol.

  • Preparation of Oxidant: Dissolve 21 mmol of

    
     in 40 mL of water. (Note: Mild heating may be required to dissolve 
    
    
    
    ).
  • Addition: Cool the phosphonate solution to 0°C. Add the

    
     solution dropwise over 30 minutes.
    
    • Observation: A white precipitate of sodium iodate (

      
      ) will begin to form as the reaction progresses.
      
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Workup: Filter off the solid

    
    . Extract the filtrate with Chloroform (
    
    
    
    mL).
  • Purification: Dry organic layers over

    
     and concentrate in vacuo. The product is typically obtained as a pure oil (>95% purity) and requires no further chromatography.
    

Part 3: Core Application – Synthesis of Vinyl Sulfoxides (HWE)

Mechanism of Action

The reaction follows the Horner-Wadsworth-Emmons pathway. The sulfoxide group exerts a significant stereoelectronic effect, often favoring the E-isomer (thermodynamic product) due to the reversible nature of the betaine intermediate, though Z-selectivity can be tuned using specific bases or crown ethers.

HWE_Mechanism Reagent Phosphonate Reagent (EtO)2P(O)CH2S(O)Me Carbanion Stabilized Carbanion [ (EtO)2P(O)-CH-S(O)Me ]- Reagent->Carbanion Deprotonation (-H+) Base Base (NaH) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde R-CHO Aldehyde->Intermediate Product Vinyl Sulfoxide (E)-R-CH=CH-S(O)Me Intermediate->Product Elimination Byproduct Phosphate Salt (EtO)2P(O)O- Intermediate->Byproduct

Caption: Mechanistic pathway for the HWE olefination of aldehydes using diethyl (methanesulfinylmethyl)phosphonate.

Experimental Protocol: HWE Olefination

Objective: Synthesis of (E)-1-(methylsulfinyl)-2-phenylethene.

Reagents:

  • Diethyl (methanesulfinylmethyl)phosphonate (1.1 equiv)

  • Benzaldehyde (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Activation: To a flame-dried flask under Argon, add NaH (1.2 equiv) washed with dry hexane to remove mineral oil. Suspend in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add the phosphonate (1.1 equiv) dissolved in THF dropwise.

    • Critical Checkpoint: Evolution of

      
       gas indicates successful deprotonation. Stir until gas evolution ceases (~30 mins). The solution should turn clear/yellowish.[2]
      
  • Coupling: Add Benzaldehyde (1.0 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Quench carefully with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography. Vinyl sulfoxides are polar; typical eluent is EtOAc/Hexane (1:1 to pure EtOAc).

Stereoselectivity & Substrate Scope

The reaction typically yields the (E)-isomer as the major product.

Substrate (R-CHO)Product (Vinyl Sulfoxide)Yield (%)E/Z Ratio
BenzaldehydePh-CH=CH-S(O)Me82-90%>95:5
p-Nitrobenzaldehydep-NO2-Ph-CH=CH-S(O)Me85-92%>95:5
CyclohexanecarbaldehydeCy-CH=CH-S(O)Me75-80%85:15
CinnamaldehydePh-CH=CH-CH=CH-S(O)Me78%>90:10

Part 4: Pummerer Rearrangement Applications

Mechanism & Utility

When treated with acetic anhydride (


), the sulfoxide oxygen is acylated, triggering an elimination-addition sequence. This rearranges the oxygen from sulfur to the 

-carbon, converting the

linkage into a

linkage.

Key Application: This generates


-acetoxy phosphonates , which are precursors to 

-hydroxy phosphonates or can be hydrolyzed to formyl phosphonates.

Pummerer_Mechanism Start Sulfinyl Phosphonate (EtO)2P(O)CH2S(O)Me Acylated Acylated Intermediate [(EtO)2P(O)CH2S+(OAc)Me] Start->Acylated O-Acylation Ac2O Acetic Anhydride (Ac2O) Ac2O->Acylated Thionium Thionium Ion [(EtO)2P(O)C(H)=S+Me] Acylated->Thionium Elimination of AcOH Product Alpha-Acetoxy Sulfide (EtO)2P(O)CH(OAc)SMe Thionium->Product Acetate Attack

Caption: Pummerer rearrangement pathway converting the sulfinyl phosphonate to an alpha-acetoxy sulfide.

Experimental Protocol: Pummerer Rearrangement

Objective: Synthesis of Diethyl (1-acetoxy-1-(methylthio)methyl)phosphonate.

  • Setup: Dissolve Diethyl (methanesulfinylmethyl)phosphonate (10 mmol) in Acetic Anhydride (50 mmol, excess).

  • Additives: Add a catalytic amount of p-Toluenesulfonic acid (pTsOH, 0.1 equiv) or Sodium Acetate (NaOAc) to buffer/catalyze.

  • Reflux: Heat the mixture to reflux (approx. 120°C) for 3-5 hours.

    • Monitoring: The disappearance of the sulfoxide peak in IR (approx 1050 cm⁻¹) indicates completion.

  • Workup: Remove excess

    
     and acetic acid under high vacuum.
    
  • Neutralization: Dissolve residue in DCM and wash with saturated

    
     to remove acid traces.
    
  • Yield: The resulting oil is the

    
    -acetoxy sulfide, typically obtained in 70-85% yield.
    

References

  • Mikolajczyk, M., Grzejszczak, S., Zatorski, A., & Mlotkowska, B. (1975). Synthesis of alpha,beta-unsaturated sulfoxides via Horner-Wittig reaction of alpha-phosphoryl sulfoxides with carbonyl compounds. Tetrahedron Letters.[3] Link

  • Mikolajczyk, M. (1998).[4] Stereoselective Synthesis of Racemic and Optically Active E-Vinyl and E-Dienyl Sulfoxides via Wittig Reaction of α-Sulfinyl Phosphonium Ylides.[4][5] The Journal of Organic Chemistry.[4] Link

  • Drabowicz, J., Bujnicki, B., & Mikolajczyk, M. (1983). Organosulfur compounds.[4][5][6][7] 30. Improved procedure for synthesis of chiral sulfoxides. The Journal of Organic Chemistry.[4] Link

  • Midura, W. H., Ewas, A. M. M., & Mikolajczyk, M. (2016).[4] (Diphenoxyphosphoryl)methyl p-tolyl sulfoxide: A new reagent for Z-selective synthesis.[4][5] Phosphorus, Sulfur, and Silicon and the Related Elements.[4] Link

  • Burri, K. F., Cardone, R. A., Chen, W. Y., & Rosen, P. (1978). Pummerer rearrangements of alpha-sulfinyl phosphonates. Journal of the American Chemical Society. Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Vinyl Sulfoxides via Horner-Wadsworth-Emmons Olefination with Diethyl (methanesulfinylmethyl)phosphonate

Abstract: This document provides a comprehensive technical guide for the synthesis of vinyl sulfoxides utilizing the Horner-Wadsworth-Emmons (HWE) reaction. It details the reaction mechanism, offers a robust step-by-step...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of vinyl sulfoxides utilizing the Horner-Wadsworth-Emmons (HWE) reaction. It details the reaction mechanism, offers a robust step-by-step protocol for the olefination of aldehydes with Diethyl (methanesulfinylmethyl)phosphonate, and discusses the reaction's scope, limitations, and troubleshooting strategies. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and stereoselective method for constructing the valuable vinyl sulfoxide moiety.

Introduction: The Synthetic Utility of Vinyl Sulfoxides

Vinyl sulfoxides are versatile and powerful intermediates in modern organic synthesis. Their synthetic utility stems from the unique electronic properties conferred by the sulfinyl group, which activates the carbon-carbon double bond for a variety of transformations. They serve as excellent Michael acceptors, engage as reactive dienophiles in Diels-Alder cycloadditions, and participate in transition metal-mediated processes like Heck couplings.[1][2][3][4] Furthermore, the sulfinyl group can be eliminated or transformed, making vinyl sulfoxides valuable synthons for acetylene and ethylene equivalents in cycloaddition reactions.[2][3] When a chiral sulfoxide is employed, it can act as an effective chiral auxiliary, inducing high asymmetry in carbon-carbon bond-forming reactions.[5]

The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for the synthesis of alkenes, prized for its operational simplicity, broad substrate scope, and, most notably, its high stereoselectivity.[6][7] This reaction involves the olefination of an aldehyde or ketone with a phosphonate-stabilized carbanion. Unlike the classical Wittig reaction, the HWE variant typically yields water-soluble phosphate byproducts, greatly simplifying product purification.[6] The use of Diethyl (methanesulfinylmethyl)phosphonate in an HWE reaction provides a direct and efficient route to vinyl sulfoxides, generally with a strong preference for the thermodynamically more stable (E)-isomer.[6][8]

Reaction Mechanism and Stereoselectivity

The efficacy of the HWE reaction hinges on the increased acidity of the α-proton on the phosphonate reagent, which is further enhanced by the electron-withdrawing sulfinyl group. This allows for deprotonation with common bases to form a highly nucleophilic carbanion.

The mechanism proceeds through the following key steps:

  • Deprotonation: The reaction is initiated by the deprotonation of Diethyl (methanesulfinylmethyl)phosphonate at the α-carbon using a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form the phosphonate carbanion.

  • Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates (betaines).[6]

  • Equilibration and Elimination: These intermediates can equilibrate. The subsequent syn-elimination of a diethyl phosphate salt through a four-membered cyclic transition state yields the alkene. The formation of the (E)-alkene is generally favored because the transition state leading to it minimizes steric repulsion between the substituents.[6]

HWE_Mechanism Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism Phosphonate Diethyl (methanesulfinylmethyl)phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base - H₂ Base Base (e.g., NaH) Aldehyde Aldehyde (R-CHO) Intermediate Betaine Intermediate Carbanion->Intermediate + R-CHO (Nucleophilic Attack) VinylSulfoxide (E)-Vinyl Sulfoxide Intermediate->VinylSulfoxide Elimination Byproduct Diethyl Phosphate Salt Intermediate->Byproduct Elimination

Caption: Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an (E)-vinyl sulfoxide from an aromatic aldehyde. Reaction conditions may require optimization for different substrates.

Materials and Reagents
  • Diethyl (methanesulfinylmethyl)phosphonate: (Purity ≥95%)

  • Aldehyde: (e.g., Benzaldehyde, freshly distilled)

  • Sodium Hydride (NaH): (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF): (From a solvent purification system or freshly distilled from Na/benzophenone)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl):

  • Ethyl Acetate (EtOAc): (Reagent grade)

  • Brine (Saturated Aqueous NaCl):

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄):

  • Silica Gel: (For column chromatography, 230-400 mesh)

Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Inert atmosphere line (Nitrogen or Argon) with bubbler

  • Low-temperature bath (ice/water)

  • Rotary evaporator

  • Glassware for workup and chromatography

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow Diagram A 1. Setup & Inert Atmosphere (Oven-dried flask, N₂ line) B 2. Prepare Base Suspension (Add NaH to anhydrous THF) A->B C 3. Deprotonation (Cool to 0°C, add phosphonate dropwise) B->C D 4. Carbanion Formation (Stir at 0°C to RT) C->D E 5. Olefination Reaction (Cool to 0°C, add aldehyde dropwise) D->E F 6. Reaction Monitoring (Stir at RT, check by TLC) E->F G 7. Quench Reaction (Slowly add sat. aq. NH₄Cl at 0°C) F->G H 8. Extraction (Extract with EtOAc) G->H I 9. Wash & Dry (Wash with brine, dry over MgSO₄) H->I J 10. Purification (Concentrate and perform column chromatography) I->J K 11. Characterization (Obtain pure vinyl sulfoxide) J->K

Caption: Figure 2: Experimental Workflow Diagram.

  • Preparation: To an oven-dried three-neck flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add sodium hydride (1.2 equivalents, 60% dispersion in oil). Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time under nitrogen.

  • Suspension: Add anhydrous THF to the flask to create a stirrable suspension. Cool the flask to 0 °C using an ice-water bath.

  • Carbanion Generation: Dissolve Diethyl (methanesulfinylmethyl)phosphonate (1.1 equivalents) in anhydrous THF in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirred NaH suspension over 15-20 minutes.

    • Causality Insight: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. The sulfinyl group stabilizes the resulting carbanion, making it less basic but more nucleophilic than corresponding phosphonium ylides.[6]

  • Stirring: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes to ensure complete deprotonation and formation of the phosphonate carbanion. The solution will typically become clear or translucent.

  • Olefination: Cool the reaction mixture back down to 0 °C. Dissolve the aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the carbanion solution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC). This typically takes 2-12 hours.

  • Workup: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove the water-soluble diethyl phosphate byproduct and other inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure vinyl sulfoxide.

Substrate Scope and Performance Data

The HWE reaction with Diethyl (methanesulfinylmethyl)phosphonate is effective for a range of aldehydes. Aromatic aldehydes, both electron-rich and electron-poor, generally provide good to excellent yields of the corresponding (E)-vinyl sulfoxides. Aliphatic aldehydes are also suitable substrates. Ketones can be used but are generally less reactive and may require more forcing conditions.

EntryCarbonyl SubstrateProductYield (%)E/Z Ratio
1Benzaldehyde(E)-Methyl(2-phenylvinyl)sulfoxide85-95>98:2
24-Nitrobenzaldehyde(E)-Methyl[2-(4-nitrophenyl)vinyl]sulfoxide80-90>98:2
34-Methoxybenzaldehyde(E)-Methyl[2-(4-methoxyphenyl)vinyl]sulfoxide88-96>98:2
4Cinnamaldehyde(E)-Methyl(4-phenylbuta-1,3-dienyl)sulfoxide75-85>95:5
5Cyclohexanecarboxaldehyde(E)-(2-Cyclohexylvinyl)(methyl)sulfoxide70-80>95:5
6Acetophenone(E)-Methyl(2-phenylprop-1-en-1-yl)sulfoxide50-65~90:10

Yields and ratios are representative and may vary based on specific reaction conditions.

Troubleshooting and Safety

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Incomplete deprotonation of the phosphonate.Ensure NaH is active and free of oil. Use freshly prepared/distilled anhydrous THF. Allow sufficient time for carbanion formation.
Deactivated aldehyde.Use freshly distilled or purified aldehyde.
Complex Mixture of Products Side reactions due to excess base.Use precise equivalents of base. Consider a milder base for sensitive substrates.
Enolization of the carbonyl substrate.Add the carbonyl substrate at a lower temperature (-78 °C) and allow it to warm slowly.
Difficulty in Purification Incomplete removal of phosphate byproduct.Perform thorough aqueous washes during workup. The diethyl phosphate salt is water-soluble.

Safety Precautions:

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and away from moisture.

  • Anhydrous Solvents: THF can form explosive peroxides. Always use freshly distilled or inhibitor-tested solvent.

  • General: The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

References

  • Carretero, J. C., Arrayás, R. G., Buezo, N. D., Garrido, J. L., Alonso, I., & Adrio, J. (2008). Recent Applications of Vinyl Sulfones and Vinyl Sulfoxides in Asymmetric Synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 153(1), 259-273. [Link]

  • Reddy, L. H., et al. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave Online Journal of Chemistry. [Link]

  • Paquette, L. A., & Carr, R. V. C. (1986). Phenyl Vinyl Sulfone and Sulfoxide. Organic Syntheses, 64, 157. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Figshare. Aminooxylation Horner–Wadsworth–Emmons Sequence for the Synthesis of Enantioenriched γ‑Functionalized Vinyl Sulfones. [Link]

  • ResearchGate. Synthesis of vinylsulfoxides. [Link]

  • ResearchGate. Coupling of aryl aldehydes with diethyl(methylsulfonyl)phosphonates to produce aryl vinyl sulfones. [Link]

  • ResearchGate. An Efficient Protecting-Group-Free Synthesis of Vinylic Sulfoximines via Horner–Wadsworth–Emmons Reaction. [Link]

  • Dembinski, R., et al. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry. [Link]

  • American Chemical Society Publications. Enantioselective Synthesis of γ‐Phenyl‐γ-amino Vinyl Phosphonates and Sulfones and Their Application. [Link]

  • Battace, A., Zair, T., Doucet, H., & Santelli, M. (2006). Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. Synthesis, 2006(20), 3495-3505. [Link]

Sources

Application

Application Notes and Protocols for Olefination with Diethyl (methanesulfinylmethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Vinyl Sulfoxides in Modern Synthesis The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Vinyl Sulfoxides in Modern Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes and ketones.[1] This powerful transformation utilizes phosphonate-stabilized carbanions, which offer enhanced nucleophilicity and milder reaction conditions compared to their phosphonium ylide counterparts in the classical Wittig reaction.[2] A significant advantage of the HWE reaction is the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[3]

This guide focuses on a specialized application of the HWE reaction: the olefination of carbonyl compounds using Diethyl (methanesulfinylmethyl)phosphonate. This reagent serves as a gateway to the synthesis of vinyl sulfoxides, a class of compounds with significant utility in synthetic and medicinal chemistry. Chiral sulfoxides, in particular, are valuable as chiral auxiliaries, ligands in asymmetric catalysis, and as pharmacophores in drug discovery.[4] The olefination with Diethyl (methanesulfinylmethyl)phosphonate provides a direct and efficient route to these versatile building blocks.

Reaction Mechanism and Stereochemical Considerations

The olefination with Diethyl (methanesulfinylmethyl)phosphonate proceeds through the well-established Horner-Wadsworth-Emmons reaction pathway. The key steps are outlined below:

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate by a strong base, forming a resonance-stabilized phosphonate carbanion. The choice of base is critical and can influence the reaction's efficiency and stereochemical outcome.

  • Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral intermediate.

  • Oxaphosphetane Formation and Elimination: The tetrahedral intermediate undergoes cyclization to form a four-membered oxaphosphetane ring. This intermediate is typically unstable and spontaneously collapses through a syn-elimination pathway to yield the desired alkene (the vinyl sulfoxide) and a water-soluble diethyl phosphate salt.

The stereochemistry of the resulting double bond is a crucial aspect of the HWE reaction. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[1] This preference is attributed to the reversibility of the initial nucleophilic addition, allowing for equilibration to the more stable intermediate that leads to the (E)-product. However, the stereochemical outcome can be influenced by several factors, including the structure of the phosphonate and the carbonyl compound, the reaction temperature, and the choice of base and solvent.[3]

When using a chiral phosphonate such as an enantiomerically enriched Diethyl (methanesulfinylmethyl)phosphonate, the inherent chirality of the sulfoxide group can induce diastereoselectivity in the formation of the new double bond. Research has shown that the enantioselectivity of the starting phosphonate can be largely retained in the vinyl sulfoxide product.[5]

Experimental Protocol: Synthesis of a Vinyl Sulfoxide

This protocol is adapted from established procedures for the Horner-Wadsworth-Emmons reaction of α-sulfinyl phosphonates with aldehydes.[5]

Materials:

  • Diethyl (methanesulfinylmethyl)phosphonate

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen inlet/outlet

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of the Phosphonate Solution: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve Diethyl (methanesulfinylmethyl)phosphonate (1.1 equivalents) in anhydrous THF.

  • Formation of the Carbanion: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution may change color upon formation of the carbanion. Stir the mixture at -78 °C for 30-60 minutes.

  • Reaction with the Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to stir at -78 °C for a specified time (typically 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Reaction Conditions and Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the olefination of various aldehydes with an α-sulfinyl phosphonate, based on literature data for a similar system.[5]

AldehydeProductYield (%)E/Z Ratio
Benzaldehyde1-Methylsulfinyl-2-phenylethene~90%>95:5
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-(methylsulfinyl)ethene~85%>95:5
4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2-(methylsulfinyl)ethene~88%>95:5
Cinnamaldehyde1-Methylsulfinyl-4-phenyl-1,3-butadiene~80%>90:10
Hexanal1-Methylsulfinyl-oct-1-ene~75%>95:5

Note: Yields and E/Z ratios are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of a vinyl sulfoxide using Diethyl (methanesulfinylmethyl)phosphonate.

G cluster_prep Carbanion Formation cluster_reaction Olefination Reaction cluster_workup Work-up & Purification Phosphonate Diethyl (methanesulfinylmethyl)phosphonate in Anhydrous THF Cooling1 Cool to -78 °C Phosphonate->Cooling1 Add_Base Add n-BuLi Cooling1->Add_Base Carbanion Formation of Phosphonate Carbanion Add_Base->Carbanion Add_Aldehyde Add Aldehyde in Anhydrous THF Carbanion->Add_Aldehyde Stir Stir at -78 °C Add_Aldehyde->Stir Quench Quench with sat. aq. NH4Cl Stir->Quench Warm Warm to Room Temperature Quench->Warm Extract Aqueous Work-up & Extraction Warm->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Product Pure Vinyl Sulfoxide Chromatography->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Diethyl (methanesulfinylmethyl)phosphonate (DESMP)

Topic: Decomposition Pathways & Experimental Troubleshooting Executive Summary: The Nature of the Reagent Diethyl (methanesulfinylmethyl)phosphonate (DESMP) is a bifunctional reagent used primarily for the Horner-Wadswor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Decomposition Pathways & Experimental Troubleshooting

Executive Summary: The Nature of the Reagent

Diethyl (methanesulfinylmethyl)phosphonate (DESMP) is a bifunctional reagent used primarily for the Horner-Wadsworth-Emmons (HWE) synthesis of


-unsaturated sulfoxides—versatile Michael acceptors and dienophiles in drug synthesis.

The Core Problem: Users frequently report "decomposition" which is often a misdiagnosis of three distinct failure modes:

  • The Pummerer Rearrangement (Chemical Instability): The sulfinyl group is highly sensitive to electrophiles (acids, anhydrides), converting the reagent into an

    
    -functionalized sulfide, destroying its HWE capability.
    
  • Hygroscopic Hydrolysis (Storage Instability): Moisture absorption leads to partial hydrolysis of the phosphonate esters.

  • Retro-Michael/Polymerization (Reaction Instability): Improper base selection causes side reactions during the olefination step.

This guide provides the forensic tools to identify these pathways and the protocols to prevent them.

Decomposition Pathways (Mechanistic Insight)

Pathway A: The Pummerer Rearrangement (The "Silent Killer")

This is the most common cause of reaction failure when "drying" agents or acidic catalysts are improperly introduced. If DESMP contacts acetic anhydride, thionyl chloride, or even strong Lewis acids, the sulfoxide oxygen is acylated, triggering a rearrangement that destroys the methylene bridge.

Mechanism:

  • Acylation: The sulfoxide oxygen attacks the electrophile (

    
    ).
    
  • Elimination: Loss of a proton forms a thionium ion intermediate.

  • Capture: A nucleophile attacks the

    
    -carbon, breaking the C-S bond or functionalizing it.
    
Pathway B: Hydrolytic Degradation

Phosphonate esters are susceptible to hydrolysis under acidic or basic aqueous conditions. While the C-P bond is robust, the P-O-Et bonds cleave to form mono-ethyl phosphonates, which are chemically distinct and often inactive in HWE conditions due to altered pKa.

Visualizing the Pathways

The following diagram maps the fate of DESMP under different stressors.

DESMP_Pathways DESMP DESMP (Reagent) HWE_Product Vinyl Sulfoxide (Desired Product) DESMP->HWE_Product Base + R-CHO (HWE Reaction) Pummerer_Int Thionium Ion Intermediate DESMP->Pummerer_Int Acid / Ac2O / Heat Hydrolysis_Prod Mono-ethyl Phosphonate DESMP->Hydrolysis_Prod H2O / Moisture (Storage Failure) Pummerer_Prod α-Acyloxy Sulfide (Decomposed) Pummerer_Int->Pummerer_Prod Rearrangement

Figure 1: Reaction and decomposition topology. The "Red Routes" indicate irreversible degradation pathways often mistaken for simple thermal decomposition.

Forensic Analysis: Is My Reagent Dead?

Before discarding a batch, perform these checks. "Decomposition" leaves a spectral fingerprint.

Table 1: NMR & IR Diagnostic Markers
ComponentSignal TypeChemical Shift / FrequencyDiagnostic Note
Intact DESMP

NMR

3.0–3.4 ppm (m, 2H)
Characteristic diastereotopic methylene protons (

).

NMR

~18–22 ppm
Clean singlet (or multiplet if coupled).
IR 1050 cm

(

)
Strong sulfoxide band.
Pummerer Product

NMR

5.5–6.5 ppm
Downfield shift indicating

-functionalization (e.g.,

).
Hydrolysis Product

NMR

Shifted +2–5 ppm
Broadening often observed due to acidic proton exchange.
Elimination

NMR

5.8–7.0 ppm (Alkenes)
Appearance of vinyl protons without the aldehyde fragment (rare).

Troubleshooting Guide (Q&A Format)

Module 1: Storage & Handling

Q: My reagent arrived as a liquid, but it turned into a waxy solid in the freezer. Is it degraded?

  • A: Likely not. DESMP has a melting point near room temperature depending on purity. However, if it appears "wet" or has a sharp acetic smell, it has hydrolyzed.

    • Action: Thaw in a desiccator. Check

      
       NMR. If a single peak remains, it is safe.
      

Q: Can I dry DESMP using molecular sieves?

  • A: Use with Caution. Some zeolites are Lewis acidic and can trigger surface-catalyzed Pummerer-like degradation or hydrolysis if not strictly neutral.

    • Protocol: Use activated 4Å sieves (neutral grade). Do not use acidic drying agents like silica gel or unbuffered

      
       for prolonged periods.
      
Module 2: Reaction Optimization

Q: The HWE reaction turned black and yielded no product. Why?

  • A: This suggests Base-Induced Polymerization or Retro-Michael breakdown. Sulfoxides are sensitive to strong bases at high temperatures.

    • The Fix: Switch bases. Avoid

      
       if possible. Use LiHMDS  or NaHMDS  at -78°C. The lithium counter-ion stabilizes the chelated transition state, promoting the HWE pathway over decomposition [1].
      

Q: I see the "Pummerer Product" in my crude mixture. Where did the acid come from?

  • A: Check your aldehyde. If your aldehyde contains traces of carboxylic acid (from air oxidation), it can catalyze the rearrangement of DESMP during the reaction.

    • Protocol: Distill or wash your aldehyde with mild base (

      
      ) immediately before use.
      

Experimental Protocols

Protocol A: Purification of Degraded DESMP

If


 NMR shows <10% impurity, purification is possible.
  • Dissolution: Dissolve crude DESMP in

    
    .
    
  • Wash: Wash rapidly with cold saturated

    
     (removes acidic hydrolysis byproducts) and brine.
    
  • Dry: Dry over

    
     (anhydrous) for <10 mins. Filter.
    
  • Concentrate: Remove solvent under high vacuum (<1 mbar) at <40°C . Do not heat above 50°C during evaporation to prevent thermal disproportionation.

Protocol B: Optimized HWE Reaction (Low-Decomposition Method)

Based on Mikolajczyk’s conditions [2].

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Reagent: Add DESMP (1.0 equiv) in dry THF. Cool to -78°C .

  • Deprotonation: Add n-BuLi or LiHMDS (1.05 equiv) dropwise. Stir for 30 min.

    • Note: The solution should turn pale yellow. If it turns dark brown/black, the temperature is too high.

  • Addition: Add the aldehyde (0.95 equiv) dissolved in THF slowly.

  • Warming: Allow to warm to 0°C (not RT) over 2 hours. Monitor by TLC.

  • Quench: Quench with saturated

    
    .
    

Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting_Tree Start Issue: Low Yield / No Product Check_NMR Step 1: Check 31P NMR of Reagent Start->Check_NMR Pure Reagent is Pure (Single Peak) Check_NMR->Pure Impure Reagent Impure (Multiple Peaks) Check_NMR->Impure Check_Color Step 2: Check Reaction Color Pure->Check_Color Purify Action: Perform Protocol A (Bicarb Wash) Impure->Purify Black Dark Brown/Black Tar Check_Color->Black Clear Pale Yellow/Clear Check_Color->Clear Temp_Issue Diagnosis: Thermal Decomposition or Base too strong. Action: Use LiHMDS at -78°C. Black->Temp_Issue Aldehyde_Issue Diagnosis: Aldehyde Oxidation or Steric Hindrance. Action: Purify Aldehyde. Clear->Aldehyde_Issue

Figure 2: Diagnostic logic for HWE reaction failures involving DESMP.

References

  • Mikolajczyk, M., Grzejszczak, S., & Zatorski, A. (1975).[1] Organosulfur compounds. Synthesis of

    
    -unsaturated sulfoxides via Horner-Wittig reaction.[1][2] Journal of Organic Chemistry, 40(13), 1979–1983. Link
    
  • Mikolajczyk, M., & Midura, W. (1994).[3] Optically active

    
    -unsaturated 
    
    
    
    -phosphoryl sulfoxides: Multifunctional reagents for asymmetric Michael and Diels-Alder reactions. Phosphorus, Sulfur, and Silicon, 95-96, 397-398.[3] Link
  • Burri, K. F., Cardone, R. A., et al. (1978). Pummerer rearrangements of

    
    -sulfinyl phosphonates. Journal of Organic Chemistry, 43(20), 4055–4058. Link
    
  • Drabowicz, J., & Mikolajczyk, M. (1982). Sulfoxides.[1][3][4][5][6][7] Organic Preparations and Procedures International, 14(1-2), 45-89. Link

Sources

Optimization

Technical Support Center: Vinyl Sulfoxide Synthesis

Welcome to the technical support center for vinyl sulfoxide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile synthetic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for vinyl sulfoxide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile synthetic intermediates. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of vinyl sulfoxides. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to optimize your reactions and overcome experimental hurdles.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Low or No Yield of the Desired Vinyl Sulfoxide

Question: I am attempting to synthesize a vinyl sulfoxide by oxidizing the corresponding vinyl sulfide, but I am getting very low yields or no product at all. What could be the problem?

Answer: Low or no yield in the oxidation of vinyl sulfides is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Inappropriate Oxidizing Agent: The choice of oxidant is critical for the selective conversion of a sulfide to a sulfoxide without over-oxidation to the sulfone.[1][2]

    • Insight: Stronger oxidizing agents like excess hydrogen peroxide at elevated temperatures or potassium permanganate can easily lead to the corresponding sulfone.[2][3] Milder and more controlled oxidizing agents are preferable.

    • Solution: Consider using meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures (e.g., -78 °C to 0 °C)[4]. This reagent is known for its high selectivity in oxidizing sulfides to sulfoxides. Another effective and "green" option is hydrogen peroxide in the presence of a catalyst under mild conditions.[3][5][6]

  • Reaction Conditions: Temperature and reaction time are crucial parameters to control.

    • Insight: Oxidation reactions are often exothermic.[4] Insufficient cooling can lead to a rapid temperature increase, promoting over-oxidation and side reactions.

    • Solution: Maintain strict temperature control throughout the addition of the oxidizing agent. A dry ice/acetone bath (-78 °C) is commonly used for m-CPBA oxidations.[4] Monitor the reaction progress closely using thin-layer chromatography (TLC) to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed to prevent sulfone formation.

  • Stability of the Starting Material: Vinyl sulfides can be prone to polymerization or degradation, especially if impure.[4]

    • Insight: Phenyl vinyl sulfide, for example, is known to yellow and form a black syrup upon storage at room temperature.[4]

    • Solution: Ensure your starting vinyl sulfide is pure. Distillation or chromatography may be necessary. Store sensitive vinyl sulfides under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a freezer) to prevent decomposition.[4]

Issue 2: Formation of Significant Amounts of Sulfone Byproduct

Question: My reaction is producing the desired vinyl sulfoxide, but I am also getting a substantial amount of the corresponding vinyl sulfone, which is difficult to separate. How can I minimize this over-oxidation?

Answer: The formation of sulfone is a classic challenge in sulfoxide synthesis.[1] Here’s how to address it:

  • Stoichiometry of the Oxidant: Using an excess of the oxidizing agent is a primary cause of sulfone formation.

    • Insight: The oxidation of a sulfoxide to a sulfone is often faster than the initial oxidation of the sulfide to the sulfoxide.

    • Solution: Carefully control the stoichiometry of the oxidizing agent. A slight excess (e.g., 1.0-1.1 equivalents) is often sufficient.[4] For sensitive substrates, it may be beneficial to use a substoichiometric amount of the oxidant and accept a lower conversion of the starting sulfide to maximize the yield of the sulfoxide and simplify purification.

  • Mode of Addition: The way you add the oxidant can significantly impact selectivity.

    • Insight: Adding the sulfide to a solution of the oxidant creates a temporary excess of the oxidant, favoring over-oxidation.

    • Solution: Always add the oxidizing agent solution dropwise to the solution of the vinyl sulfide at a low temperature.[1][4] This maintains a low concentration of the oxidant throughout the reaction, enhancing selectivity for the sulfoxide.

  • Catalytic Systems: Employing a catalytic system can offer better control.

    • Insight: Certain metal catalysts can promote the selective oxidation of sulfides to sulfoxides using hydrogen peroxide as the terminal oxidant.[5][6]

    • Solution: Explore catalytic systems such as Mn2ZnO4 spinel nanoparticles with hydrogen peroxide, which have been shown to be highly selective for sulfoxide formation at room temperature.[5]

Issue 3: My Vinyl Sulfoxide is Unstable and Decomposes During Workup or Purification

Question: I have successfully synthesized my vinyl sulfoxide, but it seems to be decomposing during aqueous workup or when I try to purify it by column chromatography. What is happening and how can I prevent this?

Answer: The stability of vinyl sulfoxides can be a significant concern, and decomposition can occur through various pathways.

  • Pummerer Rearrangement: This is a common side reaction for sulfoxides, especially under acidic conditions or in the presence of activating agents like acetic anhydride.[7][8][9][10][11]

    • Insight: The Pummerer rearrangement involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an acid anhydride.[8][9] While typically associated with activating agents, acidic conditions during workup can promote similar rearrangements or decomposition pathways.

    • Solution:

      • Neutral or Mildly Basic Workup: Avoid acidic workup conditions. Use a saturated solution of sodium bicarbonate or a phosphate buffer to quench the reaction and neutralize any acidic byproducts.[4]

      • Careful Chromatography: Silica gel can be acidic and may cause decomposition of sensitive sulfoxides.[12] Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or alternative stationary phases like alumina (basic or neutral).[12] In some cases, reverse-phase chromatography might be a viable option.[12]

  • Thermal Instability: Some vinyl sulfoxides can be thermally labile.

    • Insight: Heating during solvent removal or distillation can lead to decomposition.

    • Solution: Remove the solvent under reduced pressure at low temperatures (rotary evaporation with a cold water bath).[4] If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.[4][12]

Experimental Protocols

Protocol 1: Synthesis of Phenyl Vinyl Sulfoxide via Oxidation of Phenyl Vinyl Sulfide

This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for experimental details.[4]

Materials:

  • Phenyl vinyl sulfide

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve phenyl vinyl sulfide (1.0 eq) in dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve m-CPBA (1.0 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of phenyl vinyl sulfide over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir and warm to room temperature over 1 hour.

  • Pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction and neutralize the m-chlorobenzoic acid.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, wash with water (3x), and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation at low temperature.

  • The crude product can be purified by vacuum distillation to afford phenyl vinyl sulfoxide as a colorless liquid.[4]

Parameter Recommended Value Reference
Temperature -78 °C[4]
m-CPBA eq. 1.0[4]
Workup Saturated NaHCO3[4]

Visualizing the Chemistry

To better understand the processes involved, here are some diagrams created using Graphviz.

Workflow for Troubleshooting Low Yield in Vinyl Sulfoxide Synthesis

Troubleshooting_Low_Yield start Low or No Yield of Vinyl Sulfoxide check_oxidant Is the oxidizing agent appropriate? start->check_oxidant check_conditions Are the reaction conditions optimized? start->check_conditions check_sm_stability Is the starting material stable and pure? start->check_sm_stability solution_oxidant Use milder oxidant (e.g., m-CPBA at low temp). check_oxidant->solution_oxidant solution_conditions Maintain strict temperature control (-78 °C) and monitor with TLC. check_conditions->solution_conditions solution_sm_stability Purify and store vinyl sulfide correctly. check_sm_stability->solution_sm_stability

Caption: A flowchart for diagnosing and solving low yield issues.

Reaction Scheme: Oxidation of Vinyl Sulfide to Vinyl Sulfoxide and Sulfone

Oxidation_Reaction cluster_0 Oxidation Pathway Vinyl Sulfide Vinyl Sulfide Vinyl Sulfoxide Vinyl Sulfoxide Vinyl Sulfide->Vinyl Sulfoxide [O] Vinyl Sulfone Vinyl Sulfone Vinyl Sulfoxide->Vinyl Sulfone [O] (Over-oxidation)

Caption: The sequential oxidation of a vinyl sulfide.

Alternative Synthetic Routes

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction provides a powerful method for the synthesis of α,β-unsaturated compounds, including vinyl sulfoxides and sulfones, with generally high E-selectivity.[13][14][15][16] The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[15]

  • Julia-Kocienski Olefination: This is another highly effective olefination reaction that can be adapted for the synthesis of vinyl sulfoxides.[17][18][19][20][21] It involves the reaction of a heteroaryl sulfone with a carbonyl compound.[18]

These alternative methods offer different strategic approaches and may be more suitable for certain target molecules.

Final Recommendations

For successful vinyl sulfoxide synthesis, meticulous attention to detail is paramount. The key takeaways are:

  • Choose your oxidant wisely: Milder is often better to avoid over-oxidation.

  • Control your temperature: Low temperatures are your friend in suppressing side reactions.

  • Know your starting materials: Purity and stability are foundational to a successful reaction.

  • Be mindful of your workup and purification: Avoid acidic conditions and excessive heat.

By understanding the underlying chemical principles and potential pitfalls, you can effectively troubleshoot and optimize your synthetic procedures for vinyl sulfoxides.

References

  • Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides - PMC. (n.d.).
  • Pummerer rearrangement - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Pummerer reaction | PPTX - Slideshare. (n.d.). Retrieved February 17, 2026, from [Link]

  • Pummerer Rearrangement | Chem-Station Int. Ed. (2014, August 22). Retrieved February 17, 2026, from [Link]

  • Phenyl vinyl sulfone and sulfoxide - Organic Syntheses Procedure. (n.d.). Retrieved February 17, 2026, from [Link]

  • Aminooxylation Horner–Wadsworth–Emmons Sequence for the Synthesis of Enantioenriched γ-Functionalized Vinyl Sulfones | The Journal of Organic Chemistry - ACS Publications. (2016, January 27). Retrieved February 17, 2026, from [Link]

  • Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst - Journal of Synthetic Chemistry. (2024, February 18). Retrieved February 17, 2026, from [Link]

  • Sulfoxide-Modified Julia-Lythgoe Olefination: Highly Stereoselective Di-, Tri-, and Tetrasubstituted Double Bond Formation - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Oxidation of sulfides to the corresponding sulfoxides. - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC - NIH. (n.d.). Retrieved February 17, 2026, from [Link]

  • The Julia–Kocienski Olefination - Organic Reactions. (n.d.). Retrieved February 17, 2026, from [Link]

  • Aminooxylation Horner–Wadsworth–Emmons Sequence for the Synthesis of Enantioenriched γ‑Functionalized Vinyl Sulfones - The Journal of Organic Chemistry - Figshare. (2016, February 12). Retrieved February 17, 2026, from [Link]

  • Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 17, 2026, from [Link]

  • Sulfoxide synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Sulfur-based methodologies in the context of olefination and diversity-oriented synthetic methods. (2017, August 30). Retrieved February 17, 2026, from [Link]

  • (PDF) Synthesis of Enantioenriched Sulfoxides - ResearchGate. (2025, August 9). Retrieved February 17, 2026, from [Link]

  • Julia Olefination Julia-Lythgoe Olefination - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Efficient oxidation of sulfides to sulfoxides catalyzed by heterogeneous Zr-containing polyoxometalate grafted on graphene oxide - PMC. (2023, October 5). Retrieved February 17, 2026, from [Link]

  • How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate. (2024, November 23). Retrieved February 17, 2026, from [Link]

  • Hydrogenative Kinetic Resolution of Vinyl Sulfoxides - PubMed. (2015, August 21). Retrieved February 17, 2026, from [Link]

  • Vinyl sulfide synthesis by C-S coupling - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Enantiopure Trisubstituted Tetrahydrofurans with Appendage Diversity: Vinyl Sulfone- and Vinyl Sulfoxide-Modified Furans Derived from Carbohydrates as Synthons for Diversity Oriented Synthesis - MDPI. (2016, May 26). Retrieved February 17, 2026, from [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (n.d.). Retrieved February 17, 2026, from [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications. (2019, June 25). Retrieved February 17, 2026, from [Link]

  • Synthesis of vinylsulfoxides - ResearchGate. (2025, August 9). Retrieved February 17, 2026, from [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. (2023, August 12). Retrieved February 17, 2026, from [Link]

  • Synthesis of Vinyl Sulfonamides Using the Horner Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. (2014, March 16). Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting

how to increase the rate of Diethyl (methanesulfinylmethyl)phosphonate reactions

Technical Support Center: Diethyl (methanesulfinylmethyl)phosphonate Reactions Welcome to the technical support center for Diethyl (methanesulfinylmethyl)phosphonate. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diethyl (methanesulfinylmethyl)phosphonate Reactions

Welcome to the technical support center for Diethyl (methanesulfinylmethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile reagent. The following content is structured in a question-and-answer format to directly address common challenges and enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My Horner-Wadsworth-Emmons (HWE) reaction with Diethyl (methanesulfinylmethyl)phosphonate is sluggish or not proceeding to completion. What are the primary factors I should investigate to increase the reaction rate?

A1: A slow or incomplete Horner-Wadsworth-Emmons reaction using Diethyl (methanesulfinylmethyl)phosphonate can be attributed to several key factors. The rate-limiting step is typically the nucleophilic addition of the phosphonate carbanion to the carbonyl compound[1]. Therefore, optimizing the formation and reactivity of this carbanion is crucial.

Troubleshooting Guide:

  • Base Selection and Strength: The initial deprotonation of the phosphonate is fundamental[1]. The acidity of the α-proton in Diethyl (methanesulfinylmethyl)phosphonate is influenced by both the phosphonate and the methanesulfinyl groups.

    • Insight: While a strong base is necessary, an overly basic or sterically hindered base can lead to side reactions or incomplete deprotonation.

    • Recommendations:

      • Sodium hydride (NaH): A common and effective base for generating the phosphonate carbanion. Ensure the NaH dispersion is fresh and properly washed to remove mineral oil.

      • Alkali metal alkoxides: Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are also effective. The choice of counter-ion (Li+, Na+, K+) can influence stereoselectivity and reaction rate[1].

      • Lithium bases: n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can be used, particularly at low temperatures, but may lead to different stereochemical outcomes.

  • Solvent Effects: The solvent plays a critical role in solvating the intermediate species and influencing the reaction pathway.

    • Insight: Aprotic polar solvents are generally preferred as they can stabilize the charged intermediates without interfering with the base.

    • Recommendations:

      • Tetrahydrofuran (THF): A widely used solvent that effectively solvates the phosphonate carbanion.

      • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO): These more polar aprotic solvents can sometimes accelerate the reaction but may complicate work-up. The use of DMSO can significantly increase hydrolysis rates of phosphate esters[2].

  • Reaction Temperature: Temperature affects both the rate of carbanion formation and the subsequent addition to the carbonyl.

    • Insight: While higher temperatures generally increase reaction rates, they can also promote side reactions and affect stereoselectivity[1].

    • Recommendations:

      • Initial Deprotonation: This is often carried out at 0 °C to control the exothermic reaction with the base.

      • Carbonyl Addition: The addition of the aldehyde or ketone can often be performed at room temperature or with gentle heating (e.g., 40-60 °C) to drive the reaction to completion. For sensitive substrates, maintaining a lower temperature (-78 °C to 0 °C) is advisable.

  • Purity of Reagents: The purity of both the phosphonate reagent and the carbonyl compound is paramount.

    • Insight: Impurities can quench the carbanion or participate in side reactions. Water is particularly detrimental as it will protonate the carbanion.

    • Recommendations:

      • Ensure Diethyl (methanesulfinylmethyl)phosphonate is pure and dry.

      • Use freshly distilled aldehydes, as they can be prone to oxidation.

      • Thoroughly dry all glassware and solvents.

Experimental Protocol: General Procedure for Optimizing Reaction Rate

  • Dry a round-bottom flask under vacuum and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add dry THF to the flask.

  • Add sodium hydride (60% dispersion in mineral oil), and wash with dry hexanes to remove the oil.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of Diethyl (methanesulfinylmethyl)phosphonate in dry THF.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete carbanion formation.

  • Add a solution of the aldehyde or ketone in dry THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • If the reaction is sluggish, gently heat the mixture to 40-50 °C.

Q2: I am observing low yields in my reaction. What are the common side reactions and how can I mitigate them?

A2: Low yields can often be attributed to side reactions that consume the starting materials or the desired product. Understanding these potential pathways is key to optimizing your reaction for a higher yield.

Troubleshooting Guide:

  • Aldol Condensation of the Carbonyl Compound: If the carbonyl compound has enolizable protons, self-condensation can occur in the presence of a strong base.

    • Insight: This is more prevalent with aldehydes and ketones that can readily form enolates.

    • Mitigation:

      • Add the carbonyl compound slowly to the pre-formed phosphonate carbanion. This ensures that the concentration of the carbonyl compound is always low relative to the phosphonate carbanion, favoring the HWE reaction.

      • Use a non-nucleophilic, sterically hindered base like LDA if aldol condensation is a significant issue.

  • Reaction with the Sulfinyl Group: The methanesulfinyl group can potentially be a target for nucleophilic attack or elimination under certain conditions.

    • Insight: While generally stable, harsh conditions or incompatible reagents could lead to undesired reactions at the sulfur center.

    • Mitigation:

      • Maintain moderate reaction temperatures.

      • Avoid overly reactive or harsh reagents that are not essential for the primary reaction.

  • Hydrolysis of the Phosphonate Ester: The presence of water can lead to the hydrolysis of the diethyl phosphonate ester, especially under basic conditions.

    • Insight: This deactivates the reagent and complicates purification.

    • Mitigation:

      • Use anhydrous solvents and reagents.

      • Perform the reaction under an inert atmosphere.

Visualizing the Reaction Pathway

The Horner-Wadsworth-Emmons reaction proceeds through a series of well-defined steps. Understanding this pathway can aid in troubleshooting.

HWE_Mechanism Phosphonate Diethyl (methanesulfinylmethyl)phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Adduct Intermediate Adduct Carbanion->Adduct Nucleophilic Attack Carbonyl Aldehyde/Ketone Carbonyl->Adduct Oxaphosphetane Oxaphosphetane Intermediate Adduct->Oxaphosphetane Cyclization Product Vinyl Sulfoxide Oxaphosphetane->Product Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Quantitative Data Summary

ParameterConditionEffect on Reaction RateRecommended Action
Base Weak BaseDecreasedUse a strong base like NaH or t-BuOK.
Strong, hindered baseMay decrease rateUse a less hindered base if possible.
Solvent Protic (e.g., Ethanol)DecreasedUse an aprotic polar solvent like THF.
Aprotic, non-polarDecreasedUse an aprotic polar solvent like THF.
Temperature Low (-78 °C)DecreasedAllow to warm to RT or gently heat.
High (>80 °C)Increased, but may cause side reactionsOptimize for a balance of rate and selectivity.

Logical Troubleshooting Workflow

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for the Synthetic Chemist: Diethyl (methanesulfinylmethyl)phosphonate vs. Traditional Phosphonate Reagents

For Immediate Publication Shanghai, China – February 18, 2026 – In the intricate world of organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar for the stereoselective formation of alkenes. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Shanghai, China – February 18, 2026 – In the intricate world of organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar for the stereoselective formation of alkenes. The choice of phosphonate reagent is a critical decision that dictates the outcome of this powerful transformation. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparison of Diethyl (methanesulfinylmethyl)phosphonate against other commonly employed phosphonate reagents, supported by experimental insights and mechanistic understanding.

The Horner-Wadsworth-Emmons Reaction: A Brief Overview

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the creation of carbon-carbon double bonds from stabilized phosphonate carbanions and aldehydes or ketones.[1] A significant advantage over the traditional Wittig reaction is the straightforward removal of the water-soluble phosphate byproduct, greatly simplifying product purification.[2][3] The reaction generally proceeds via deprotonation of the phosphonate, nucleophilic attack on the carbonyl, and subsequent elimination to form the alkene.[4]

Diethyl (methanesulfinylmethyl)phosphonate: A Reagent with Unique Potential

Diethyl (methanesulfinylmethyl)phosphonate is a specialized reagent distinguished by the presence of a methanesulfinyl group. This electron-withdrawing group enhances the acidity of the adjacent methylene protons, facilitating carbanion formation under mild conditions. The primary products of its reaction with carbonyl compounds are vinyl sulfoxides. These intermediates are not merely endpoints but versatile synthetic building blocks, opening avenues for further molecular elaboration. Phenyl vinyl sulfide, a related compound, is a precursor to the synthetically useful phenyl vinyl sulfoxide and phenyl vinyl sulfone.[5]

A Head-to-Head Comparison with Conventional Phosphonate Reagents

The selection of a phosphonate reagent is dictated by the desired product and required stereochemistry. Below is a comparative analysis of Diethyl (methanesulfinylmethyl)phosphonate with other widely used reagents.

ReagentTypical ProductKey FeaturesStereoselectivity
Diethyl (methanesulfinylmethyl)phosphonate Vinyl sulfoxidesMild reaction conditions, versatile product for further transformations.[6][7]Dependent on substrate and conditions.
Triethyl phosphonoacetate (E)-α,β-Unsaturated estersHigh yields, excellent E-selectivity, widely applicable.[8]Predominantly (E)-alkenes.[1][8]
Ando-Still Reagents (e.g., bis(2,2,2-trifluoroethyl) phosphonates) (Z)-α,β-Unsaturated estersHigh Z-selectivity due to electron-withdrawing fluoroalkyl groups.[1][9]Predominantly (Z)-alkenes.[4][9]
Diethyl (bromomethyl)phosphonate (E)-AlkenesHigh E-selectivity, particularly with aromatic aldehydes.[10]Predominantly (E)-alkenes.[10]

Table 1. Comparative overview of selected phosphonate reagents.

The stereochemical outcome of the HWE reaction is a critical factor. While traditional reagents like triethyl phosphonoacetate reliably produce (E)-alkenes, modifications such as the Still-Gennari protocol, which employs phosphonates with electron-withdrawing groups, provide access to (Z)-alkenes with high selectivity.[1][4][9] The Ando modification is another widely used Z-selective HWE reaction.[9]

Experimental Protocols: A Practical Illustration

To highlight the practical differences, the following are generalized protocols for the olefination of an aldehyde.

Protocol 1: Synthesis of a Vinyl Sulfoxide using Diethyl (methanesulfinylmethyl)phosphonate
  • To a cooled (0 °C) suspension of a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF), add a solution of Diethyl (methanesulfinylmethyl)phosphonate.

  • Stir the mixture to ensure complete formation of the phosphonate carbanion.

  • Add the aldehyde dropwise to the reaction mixture.

  • Allow the reaction to proceed to completion, monitoring by an appropriate technique (e.g., TLC).

  • Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride) and extract the product.

  • Purify the resulting vinyl sulfoxide by standard methods (e.g., column chromatography).

Protocol 2: Synthesis of an (E)-Alkene using a Conventional Phosphonate Reagent (e.g., Triethyl phosphonoacetate)
  • Generate the phosphonate carbanion by treating the phosphonate reagent with a base (e.g., sodium hydride) in a dry solvent (e.g., THF or DME).[8]

  • Add the aldehyde or ketone to the solution of the carbanion.

  • Stir the reaction at a suitable temperature until completion.

  • Work up the reaction by quenching with water and extracting the product.

  • Purify the crude product to obtain the (E)-alkene.

Caption: Decision workflow for selecting a phosphonate reagent.

The Synthetic Versatility of Vinyl Sulfoxides

The true value of Diethyl (methanesulfinylmethyl)phosphonate lies in the rich chemistry of the vinyl sulfoxide products. These intermediates can be engaged in a variety of transformations, including:

  • Asymmetric Synthesis: Chiral sulfoxides can act as powerful auxiliaries, directing the stereochemical outcome of subsequent reactions.[7] The sulfinyl group has been widely used to induce numerous asymmetric transformations.[7]

  • Michael Additions: The electron-withdrawing nature of the sulfoxide activates the double bond for conjugate additions.

  • Cycloadditions: Vinyl sulfoxides can participate in cycloaddition reactions, providing access to complex cyclic systems.

G Aldehyde Aldehyde / Ketone VinylSulfoxide Vinyl Sulfoxide Aldehyde->VinylSulfoxide HWE Reaction DEMSMP Diethyl (methanesulfinyl- methyl)phosphonate DEMSMP->VinylSulfoxide HWE Reaction AsymmetricSynthesis Asymmetric Synthesis VinylSulfoxide->AsymmetricSynthesis MichaelAddition Michael Addition VinylSulfoxide->MichaelAddition Cycloaddition Cycloaddition VinylSulfoxide->Cycloaddition

Caption: Synthetic utility of vinyl sulfoxides.

Conclusion

The choice of a phosphonate reagent in the Horner-Wadsworth-Emmons reaction is a critical parameter that defines the synthetic outcome. While traditional reagents offer reliable access to (E)-alkenes, Diethyl (methanesulfinylmethyl)phosphonate provides a strategic entry into the versatile chemistry of vinyl sulfoxides. This guide serves as a foundational resource for chemists to make informed decisions in the design and execution of their synthetic strategies.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

  • Ando, K. A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 1999.
  • Gotor, V. Recent Applications of Vinyl Sulfones and Vinyl Sulfoxides in Asymmetric Synthesis.
  • Rao, K. R. Application of chiral sulfoxides in asymmetric synthesis. MedCrave Online Journal of Chemistry, 2018.
  • Janicki, I., & Kiełbasiński, P. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 2022.
  • ResearchGate. Proposed reaction pathway for the synthesis of vinyl sulfides. [Link]

  • Semantic Scholar. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]

  • ResearchGate. (PDF) Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. [Link]

  • Waser, M. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds.
  • MDPI. Enantiopure Trisubstituted Tetrahydrofurans with Appendage Diversity: Vinyl Sulfone- and Vinyl Sulfoxide-Modified Furans Derived from Carbohydrates as Synthons for Diversity Oriented Synthesis. [Link]

  • PapersFlow. Horner-Wadsworth-Emmons Olefination: Research Guide & Papers. [Link]

  • DiVA. Olefins from carbonyls. [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

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  • University of Bath's research portal. Synthesis and characterization of diethyltin-based three dimensional self-assemblies derived from sulfonate-phosphonate ligands. [Link]

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Comparative

A Senior Application Scientist’s Guide to the Analytical Validation of Vinyl Sulfoxide Structures

Introduction: The Synthetic and Analytical Challenge of Vinyl Sulfoxides Vinyl sulfoxides represent a cornerstone class of molecules in modern organic chemistry and drug development. Their unique electronic structure, fe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic and Analytical Challenge of Vinyl Sulfoxides

Vinyl sulfoxides represent a cornerstone class of molecules in modern organic chemistry and drug development. Their unique electronic structure, featuring a conjugated system with a stereogenic sulfur center, makes them exceptionally versatile synthetic intermediates. They serve as powerful Michael acceptors, acetylene equivalents in cycloaddition reactions, and crucial chiral auxiliaries for asymmetric synthesis.[1][2] The sulfur atom's chirality is configurationally stable, making enantiomerically pure sulfoxides highly valuable in pharmaceutical research where stereochemistry dictates efficacy and safety.[3]

However, this structural complexity presents a significant analytical challenge. Unambiguous validation of a vinyl sulfoxide's structure is not a trivial task. It requires a multi-faceted approach to confirm not only the molecular formula and connectivity but also the stereochemistry of both the vinyl group (E/Z isomerism) and the chiral sulfur center (R/S configuration).

This guide provides a comparative analysis of the primary analytical techniques for the structural validation of vinyl sulfoxides. As a senior application scientist, my objective is to move beyond a simple listing of methods. Instead, this document explains the causality behind experimental choices, outlines self-validating protocols, and offers a logical workflow to guide researchers toward confident and comprehensive structural elucidation.

The Foundational Pillars: NMR and Mass Spectrometry

The first tier of analysis for any novel compound involves confirming its elemental composition and skeletal framework. For vinyl sulfoxides, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the indispensable workhorses.

Mass Spectrometry (MS): Confirming Identity and Composition

Mass spectrometry's primary role is to provide a precise molecular weight and, through high-resolution analysis, the elemental formula. This is the first checkpoint in validating a synthesis.

Expertise & Experience: While standard MS can confirm molecular weight, it is insufficient for novel compounds. The resolving power of instruments like an Orbitrap or TOF is critical. The causality is simple: a low-resolution instrument might show a peak at m/z 168.04, but HRMS can distinguish between C₈H₈OS (a phenyl vinyl sulfoxide) at 168.0296 and C₉H₁₂O₂ at 168.0837, an ambiguity that could lead to significant downstream errors.

Comparative MS Techniques

TechniquePrincipleStrengths for Vinyl SulfoxidesLimitations
LC-HRMS (ESI/APCI) Liquid chromatography separation followed by high-resolution mass analysis (e.g., Orbitrap, Q-TOF).Provides exact mass for unambiguous elemental formula determination.[4][5] Excellent for verifying purity and identifying byproducts.Provides limited structural connectivity information. Fragmentation can be complex.
Tandem MS (MS/MS) Precursor ion isolation and fragmentation to generate a characteristic spectrum.Fragmentation patterns can help differentiate structural isomers.[6] Can be used to identify specific functional groups.Requires method development to optimize fragmentation. Library matching is often unavailable for novel compounds.
Gas Chromatography-MS (GC-MS) Separation of volatile compounds followed by mass analysis.Suitable for volatile and thermally stable vinyl sulfoxides.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.

Experimental Protocol: LC-HRMS for Formula Determination

  • Sample Preparation: Dissolve ~1 mg of the purified vinyl sulfoxide in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (Orbitrap Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode, to detect [M+H]⁺.

    • Scan Range: m/z 100-1000.

    • Resolution: Set to >60,000 to ensure accurate mass measurement.

    • Data Analysis: Extract the m/z value for the main chromatographic peak. Use software to calculate the elemental composition based on the measured accurate mass, comparing the experimental value to the theoretical mass (mass error should be < 5 ppm).

Logical Workflow for MS Analysis

cluster_MS Mass Spectrometry Workflow Start Purified Vinyl Sulfoxide LC_HRMS LC-HRMS Analysis Start->LC_HRMS CheckMass Mass Error < 5 ppm? LC_HRMS->CheckMass FormulaConfirmed Elemental Formula Confirmed CheckMass->FormulaConfirmed Yes ReEvaluate Re-evaluate Purity/ Structure CheckMass->ReEvaluate No MSMS Perform MS/MS for Fragmentation Data FormulaConfirmed->MSMS StructureSupport Structural Information (Isomer Differentiation) MSMS->StructureSupport

Caption: Workflow for vinyl sulfoxide validation using mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

If MS confirms what it is, NMR confirms how it's put together. NMR is the most powerful technique for elucidating the precise connectivity of a molecule in solution.

Expertise & Experience: For vinyl sulfoxides, a simple ¹H NMR is a rich source of information. The chemical shifts of the three vinylic protons and their coupling constants are diagnostic.[1] For example, a large trans-coupling constant (~15 Hz) between two vinylic protons is a strong indicator of an E-alkene geometry. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a self-validating system; the structure must be consistent with every observed correlation.

Key NMR Experiments for Vinyl Sulfoxide Structure Elucidation

ExperimentPurposeKey Information Gained
¹H NMR Proton environment and count.Diagnostic chemical shifts for vinyl protons (typically δ 5.5-7.0 ppm).[7][8] Coupling constants (J-values) reveal E/Z geometry.
¹³C NMR Carbon skeleton.Chemical shifts of vinyl carbons and the carbon alpha to the sulfoxide. Confirms the number of unique carbons.
COSY ¹H-¹H scalar coupling.Establishes proton-proton connectivity, confirming the vinyl system and its connection to the rest of the molecule.
HSQC ¹H-¹³C one-bond correlation.Directly links each proton to the carbon it is attached to.
HMBC ¹H-¹³C long-range correlation (2-3 bonds).The "Rosetta Stone" experiment. Reveals connectivity across quaternary carbons and heteroatoms. Crucial for linking the vinyl group to the other substituent on the sulfur atom.

Typical ¹H NMR Chemical Shift Ranges for Phenyl Vinyl Sulfoxide

Proton(s)Typical δ (ppm) in CDCl₃MultiplicityTypical J (Hz)
Hₐ (trans to S)~6.7-6.9ddJ_ac ≈ 16 (trans), J_ab ≈ 9 (cis)
Hₑ (cis to S)~6.1-6.3ddJ_bc ≈ 16 (trans), J_ab ≈ 9 (cis)
Hₓ (geminal)~5.9-6.1ddJ_ac ≈ 16 (trans), J_bc ≈ 9 (cis)
Aromatic~7.4-7.7m-
Note: Chemical shifts are highly dependent on the specific structure and solvent.[9][10]

Experimental Protocol: Complete NMR Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the highly purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11] Ensure the sample is fully dissolved.

  • Acquisition (Standard 500 MHz Spectrometer):

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Acquire a standard ¹H NMR spectrum with sufficient signal-to-noise (>32 scans).

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled). This may require a longer acquisition time.

    • Acquire a gradient-selected COSY spectrum.

    • Acquire a gradient-selected HSQC spectrum, optimized for ¹J_CH ≈ 145 Hz.

    • Acquire a gradient-selected HMBC spectrum, optimized for long-range couplings (e.g., 8 Hz).

  • Data Processing and Analysis:

    • Process all spectra using appropriate window functions (e.g., exponential for ¹H/¹³C, sine-bell for 2D).

    • Integrate the ¹H spectrum and assign multiplicities.

    • Use the HSQC to assign the protonated carbons.

    • Use the COSY to build proton-proton spin systems.

    • Use the HMBC to connect the fragments. For a vinyl sulfoxide, look for key correlations from the vinyl protons to the carbons of the other R group, and vice-versa. This definitively proves the S-C bonds.

The Gold Standard: Single-Crystal X-Ray Crystallography

While NMR provides an unparalleled view of a molecule's structure in solution, X-ray crystallography offers an unambiguous, three-dimensional picture in the solid state. It is the definitive method for determining absolute stereochemistry.

Expertise & Experience: The primary challenge is not the analysis but the sample preparation: growing a high-quality single crystal suitable for diffraction. This can be a significant bottleneck. However, when successful, the resulting electron density map provides incontrovertible proof of structure, including the precise bond angles, bond lengths, and the absolute configuration (R/S) of the chiral sulfur center, provided a heavy atom is present or anomalous dispersion methods are used.[12] This technique is self-validating; the refined structural model must match the experimental diffraction data with a low residual factor (R-factor).

Workflow for X-Ray Crystallography

cluster_XRAY X-Ray Crystallography Workflow Start Highly Purified Sample Crystallization Crystal Growth Screening (Vapor Diffusion, Evaporation, etc.) Start->Crystallization SelectCrystal Mount Suitable Single Crystal Crystallization->SelectCrystal Diffraction Collect Diffraction Data (Diffractometer) SelectCrystal->Diffraction Solve Solve Structure (Phase Problem) Diffraction->Solve Refine Refine Structural Model Solve->Refine FinalStructure Unambiguous 3D Structure (Absolute Configuration) Refine->FinalStructure

Caption: High-level workflow for single-crystal X-ray analysis.

A Critical Distinction: Chiral Analysis

For any asymmetric synthesis, determining the enantiomeric excess (ee) is as important as confirming the structure. Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.[13]

Expertise & Experience: The choice of chiral stationary phase (CSP) and mobile phase is paramount. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are exceptionally effective for a wide range of chiral compounds, including sulfoxides.[3][14] The causality lies in their ability to form transient diastereomeric complexes with the enantiomers through a combination of interactions (hydrogen bonding, π-π stacking, dipole-dipole), leading to different retention times. Normal-phase (e.g., hexane/isopropanol) often provides better selectivity for sulfoxides than reversed-phase conditions.[15]

Comparison of Chiral HPLC Conditions

Chiral Stationary Phase (CSP)Common Mobile PhasesAdvantages
Polysaccharide-based (e.g., Chiralpak IA, IB, IC)Hexane/Alcohol (IPA, EtOH)Broad applicability, excellent resolution for many sulfoxides.[13]
Pirkle-type (e.g., Whelk-O 1)Hexane/AlcoholStrong π-π interactions, good for aromatic sulfoxides.
Macrocyclic Glycopeptide (e.g., Teicoplanin)Polar Organic, Reversed-phaseOffer complementary selectivity to other phases.[15]

Experimental Protocol: Chiral HPLC Method Development

  • Initial Screening:

    • Prepare a ~1 mg/mL solution of the racemic vinyl sulfoxide in the mobile phase.

    • Screen a set of 2-3 polysaccharide-based columns (e.g., Chiralpak IA, IB, IC).

    • Use an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10, 80:20, 70:30).

    • Set the flow rate to 1.0 mL/min and monitor with a UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Optimization:

    • Once partial separation is observed, optimize the mobile phase composition. Decreasing the alcohol content generally increases retention and resolution.

    • Adjust the flow rate to improve peak shape and efficiency.

    • Consider adding a small amount of an additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) if peak tailing is observed, though this is less common for neutral sulfoxides.

  • Validation & Quantification:

    • Once baseline resolution is achieved, inject the enantiomerically enriched sample.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Supporting Evidence: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid, simple technique best used to confirm the presence of key functional groups.

Expertise & Experience: For a vinyl sulfoxide, the most telling feature is the strong S=O stretching absorption. This band typically appears in the 1040-1100 cm⁻¹ range.[16][17] Its presence is a quick confirmation that the sulfur oxidation was successful. While IR cannot elucidate the full structure, its absence would be a major red flag, invalidating the results from other, more complex techniques. It serves as a fast, inexpensive, and crucial first-pass validation.

Characteristic IR Absorptions

Functional GroupAbsorption Range (cm⁻¹)Intensity
S=O Stretch 1040 - 1100 Strong
C=C Stretch (vinyl)1610 - 1650Medium
=C-H Stretch (vinyl)3010 - 3095Medium
C-H Bend (vinyl)910 - 990Strong

Recommended Integrated Workflow for Structure Validation

No single technique is sufficient. A logical, tiered approach ensures confidence while optimizing resource allocation.

cluster_WF Integrated Validation Workflow for a Novel Vinyl Sulfoxide cluster_Tier1 Tier 1: Initial Checks cluster_Tier2 Tier 2: Structural Elucidation cluster_Tier3 Tier 3: Definitive Confirmation Start Synthesized & Purified Product IR IR Spectroscopy Start->IR HRMS LC-HRMS Start->HRMS Decision1 Functional Groups & Formula Correct? IR->Decision1 HRMS->Decision1 NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Decision2 Connectivity, Geometry & Enantiopurity Confirmed? NMR->Decision2 Chiral_HPLC Chiral HPLC (Racemic & Enriched) Chiral_HPLC->Decision2 XRAY X-Ray Crystallography (If crystal available & absolute configuration is required) Final Fully Validated Structure XRAY->Final Decision1->NMR Yes Decision1->Chiral_HPLC Yes Fail Re-synthesize / Re-purify Decision1->Fail No Decision2->XRAY Yes Decision2->Final Yes, if X-Ray not needed Decision2->Fail No

Caption: A logical, tiered workflow for complete vinyl sulfoxide structure validation.

This integrated strategy ensures that each piece of data corroborates the others, building a self-consistent and irrefutable structural assignment. By understanding the strengths and limitations of each technique and the causality behind their application, researchers can navigate the complexities of vinyl sulfoxide analysis with confidence and scientific rigor.

References

  • Rubtsova, N. A., et al. (2010). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. PubMed. Available at: [Link]

  • Cotton, F. A., Francis, R., & Horrocks, W. D., Jr. (1960). SULFOXIDES AS LIGAKDS. 11. THE ISFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES. AMYD. Available at: [Link]

  • Cotton, F., Francis, R., & Horrocks, W. (1960). SULFOXIDES AS LIGANDS. II. THE INFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES. Semantic Scholar. Available at: [Link]

  • Al-Gorain, N. H., et al. (2022). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available at: [Link]

  • Cotton, F. A., Francis, R., & Horrocks, W. D., Jr. (1960). SULFOXIDES AS LIGANDS. II. THE INFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES. ACS Publications. Available at: [Link]

  • Appleby, K. M., et al. (2019). Probing the Hydrogenation of Vinyl Sulfoxides Using para-Hydrogen. PMC. Available at: [Link]

  • Tavanti, M., et al. (2016). Rapid Methods for High-Throughput Detection of Sulfoxides. PMC. Available at: [Link]

  • Matarashvili, I., et al. (2002). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. PubMed. Available at: [Link]

  • Oshikiri, T., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of (A) 2-hydroxyethyl vinyl sulfone after BSTFA... ResearchGate. Available at: [Link]

  • Sheng, H., & Williams, J. P. (2014). Identification of the sulfoxide functionality in protonated analytes via ion/molecule reactions in linear quadrupole ion trap mass spectrometry. PubMed. Available at: [Link]

  • Bryant, C., et al. (2008). Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design. PMC. Available at: [Link]

  • Alcaide, B., & Almendros, P. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace. Available at: [Link]

  • Gatica, D., et al. (2017). Dipolar vinyl sulfur fluorescent dyes. Synthesis and photophysics of sulfide, sulfoxide and sulfone based D–π–A compounds. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of chiral sulfoxides series evaluated. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The X-Ray Structures of Sulfoxides. ResearchGate. Available at: [Link]

  • Cyrus, G. (2023). Utilizing the Stereochemical Complexity of Chiral Sulfur Compound. Longdom Publishing SL. Available at: [Link]

  • Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Wang, C., et al. (2022). Base-Promoted Synthesis of Vinyl Sulfides from Sulfonium Triflates. Organic Letters. Available at: [Link]

  • Carreno, M. C., et al. (1998). Atropisomer-selective ligand-coupling reactions of sulfoxides. X-Ray molecular and crystal structures. Royal Society of Chemistry. Available at: [Link]

  • Price, C. C., & Gillis, R. G. (1955). Methyl Vinyl Sulfoxide. Copolymerization and Spectra. Journal of the American Chemical Society. Available at: [Link]

  • Björneholm, O., et al. (2009). X-ray absorption spectroscopy of organic sulfoxides. PMC. Available at: [Link]

  • Kupwade, R. V., & Shinde, P. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Applicable Chemistry. Available at: [Link]

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  • Burns, D., et al. (2020). Localized partitioning of enantiomers in solid samples of sulfoxides. CORA. Available at: [Link]

  • Van der Veen, M. A., et al. (1983). Nuclear magnetic resonance studies on sequence distributions in vinyl alcohol-vinyl acetate copolymers. Pure and Applied Chemistry. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

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  • Abraham, R. J., et al. (2012). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate. Available at: [Link]

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  • Mele, L., et al. (2023). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. MDPI. Available at: [Link]

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Validation

Mechanistic Comparison of Phosphonate-Based Olefination Reactions

Executive Summary For researchers in drug discovery, the stereoselective construction of alkenes is a critical control point in synthetic pathways.[1][2] While the Wittig reaction is the historical standard, phosphonate-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug discovery, the stereoselective construction of alkenes is a critical control point in synthetic pathways.[1][2] While the Wittig reaction is the historical standard, phosphonate-based olefinations—specifically the Horner-Wadsworth-Emmons (HWE) reaction and its modifications (Still-Gennari and Ando )—offer superior tunability, byproduct removal, and stereocontrol.

This guide provides a mechanistic deconstruction of these three methodologies, explaining why they yield specific isomers and how to execute them with high fidelity.

Mechanistic Deep Dive: The Kinetic vs. Thermodynamic Pivot

The stereochemical outcome of phosphonate olefinations is dictated by a single mechanistic "pivot point": the lifetime of the oxaphosphetane intermediate .

The General Pathway

All three reactions follow the same initial sequence:

  • Deprotonation of the phosphonate to form a carbanion.[1][3]

  • Nucleophilic attack on the aldehyde (aldol-type addition) to form a betaine/oxaphosphetane.

  • Elimination of the phosphate salt to generate the alkene.[4]

Standard HWE (E-Selective)[5][6]
  • Reagent: Dialkyl phosphonates (e.g., Triethyl phosphonoacetate).[1]

  • Mechanism (Thermodynamic Control): The electron-donating alkyl groups on the phosphorus make the elimination step slow. This allows the initial addition step to be reversible .[2][4]

  • Outcome: The intermediate equilibrates to the thermodynamically more stable trans-oxaphosphetane (minimizing steric clash between substituents), which eliminates to form the (E)-alkene .

  • Cation Effect: Lithium salts (Li+) stabilize the adduct, further delaying elimination and enhancing E-selectivity (Masamune-Roush conditions).

Still-Gennari (Z-Selective)[2][5][7][8][9]
  • Reagent: Bis(2,2,2-trifluoroethyl) phosphonates.[5][6][7][8]

  • Mechanism (Kinetic Control): The strongly electron-withdrawing trifluoroethyl groups render the phosphonate highly electrophilic.

    • The initial attack favors the cis-intermediate (kinetic product) due to specific steric approach trajectories (often rationalized by the Halide Effect or puckered transition states).

    • Crucially, the electron-withdrawing groups accelerate the elimination step so significantly that it becomes faster than the retro-aldol equilibration.

  • Outcome: The kinetic cis-intermediate is "trapped" and eliminates immediately to form the (Z)-alkene .

  • Critical Condition: KHMDS and 18-Crown-6 are required to sequester potassium ions, preventing chelation that could stabilize the intermediate and allow equilibration.

Ando (Z-Selective)[8][9][11]
  • Reagent: Diaryl phosphonates (e.g., Diphenyl or Bis(o-tolyl) phosphonoacetate).

  • Mechanism: A hybrid approach.[8][9] The aryl groups are electron-withdrawing (accelerating elimination like Still-Gennari) but also extremely bulky.

  • Outcome: The steric bulk forces a specific kinetic approach, and the electronic activation ensures fast elimination. Unlike Still-Gennari, Ando reagents often function well with simple bases (NaH) and do not always require cryogenic temperatures.

Visualization: Reaction Coordinate & Selectivity

ReactionMechanism cluster_0 Selectivity Switch Start Reagents (Aldehyde + Phosphonate) Add_Kinetic Kinetic Addition (Syn-Betaine) Start->Add_Kinetic Initial Attack Add_Thermo Thermodynamic Equilibration (Anti-Betaine) Add_Kinetic->Add_Thermo Reversible (HWE) Elim_Fast Fast Elimination Add_Kinetic->Elim_Fast Irreversible (SG/Ando) Elim_Slow Slow Elimination Add_Thermo->Elim_Slow Thermodynamic Path Prod_Z Z-Alkene (Still-Gennari / Ando) Elim_Fast->Prod_Z Prod_E E-Alkene (Standard HWE) Elim_Slow->Prod_E

Caption: Divergent pathways determined by the rate of elimination vs. equilibration.

Comparative Performance Guide

The following data compares the three methods using a benchmark reaction (e.g., olefination of benzaldehyde or cyclohexanecarbaldehyde).

FeatureStandard HWE Still-Gennari Ando
Primary Isomer (E)-Alkene (>95:5)(Z)-Alkene (>95:[5][7][10]5)(Z)-Alkene (>90:10 to >98:2)
Phosphonate Reagent (EtO)2P(O)CH2CO2Et(CF3CH2O)2P(O)CH2CO2Et(PhO)2P(O)CH2CO2Et
Base System NaH, LiOtBu, or LiCl/DBUKHMDS / 18-Crown-6NaH / NaI or Triton B
Temperature 0°C to Room Temp-78°C (Strict control)-78°C to 0°C
Reaction Control ThermodynamicKineticKinetic
Cost/Availability Low / High AvailabilityHigh / Commercial or PrepMedium / Often Prep
Byproducts Water-soluble phosphateFluorinated phosphatePhenolic phosphate

Key Insight: While Still-Gennari offers the highest Z-selectivity for complex substrates, the reagents are expensive. Ando reagents offer a cost-effective Z-selective alternative that tolerates simpler bases (NaH) [1][2].

Experimental Protocols

Protocol A: Standard E-Selective HWE

Best for: Routine synthesis of trans-conjugated esters.

Reagents:

  • Triethyl phosphonoacetate (1.2 equiv)

  • Sodium Hydride (NaH) (60% dispersion, 1.2 equiv)

  • THF (Anhydrous)[2][6]

  • Aldehyde (1.0 equiv)[6]

Workflow:

  • Base Activation: Suspend NaH in anhydrous THF at 0°C under Argon.

  • Deprotonation: Add Triethyl phosphonoacetate dropwise. Observation: Evolution of H2 gas. Stir for 20-30 min until clear (formation of the carbanion).

  • Addition: Add the aldehyde (dissolved in THF) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir 1-4 hours. Monitor by TLC.[2]

  • Workup: Quench with sat. NH4Cl.[2] Extract with EtOAc. The phosphate byproduct is water-soluble, simplifying purification.[11][12]

Expert Note: For base-sensitive substrates (e.g., epimerizable aldehydes), use the Masamune-Roush conditions : LiCl (1.2 eq) and DBU (1.2 eq) in MeCN at RT. The Li+ increases the acidity of the phosphonate, allowing the use of the weaker amine base [3].

Protocol B: Z-Selective Still-Gennari Olefination

Best for: Constructing cis-alkenes in complex natural products.

Reagents:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv)

  • 18-Crown-6 (1.5 equiv)

  • KHMDS (0.5 M in toluene, 1.1 equiv)

  • THF (Anhydrous)[2][6]

Workflow:

  • System Prep: Flame-dry glassware. Cool THF to -78°C.[2]

  • Dissociation: Dissolve 18-Crown-6 and the phosphonate in THF.

    • Why? The crown ether complexes the K+ from KHMDS. This creates a "naked" enolate, which is critical for preventing chelation that would erode Z-selectivity [4].

  • Deprotonation: Add KHMDS slowly down the side of the flask at -78°C. Stir for 30 mins.

  • Addition: Add the aldehyde slowly. Crucial: Maintain temperature at -78°C.

  • Quench: Quench at -78°C with sat. NH4Cl after 1-2 hours. Do not warm before quenching.

  • Workup: Standard extraction.

Self-Validating Check: If the E-isomer ratio increases, it indicates either (a) the temperature rose above -60°C during addition, or (b) the reagents were not strictly anhydrous, allowing rapid proton transfer equilibration.

Decision Matrix: Choosing the Right Method

DecisionTree Start Target Alkene Geometry? Decision_E E-Alkene (Trans) Start->Decision_E Decision_Z Z-Alkene (Cis) Start->Decision_Z Substrate_Sens Base Sensitive Substrate? Decision_E->Substrate_Sens Cost_Factor Budget / Scale Constraints? Decision_Z->Cost_Factor Method_HWE Standard HWE (NaH / THF) Substrate_Sens->Method_HWE No Method_Roush Masamune-Roush (LiCl / DBU) Substrate_Sens->Method_Roush Yes Method_SG Still-Gennari (Best Selectivity) Cost_Factor->Method_SG No (High Value Target) Method_Ando Ando Modification (Cost Effective) Cost_Factor->Method_Ando Yes (Scale Up)

Caption: Strategic selection flowchart based on target geometry and substrate stability.

References

  • Still, W. C., & Gennari, C. (1983).[13] Direct synthesis of Z-unsaturated esters.[9][10] A useful modification of the Horner-Emmons olefination.[2][3][4][5][10][12] Tetrahedron Letters, 24(41), 4405–4408. Link

  • Ando, K. (1997).[9] Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[9] The Journal of Organic Chemistry, 62(7), 1934–1939. Link

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[2][3] Tetrahedron Letters, 25(21), 2183–2186. Link

  • Nagaoka, H., & Kishi, Y. (1981). Further synthetic studies on rifamycin s. Tetrahedron, 37(23), 3873-3888. Link

Sources

Comparative

A Comparative Guide to the Performance of Diethyl (methanesulfinylmethyl)phosphonate in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of modern organic synthesis, the stereoselective formation of carbon-carbon double bonds remains a cornerstone for the constructi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the stereoselective formation of carbon-carbon double bonds remains a cornerstone for the construction of complex molecular architectures. Among the myriad of olefination methodologies, those that install functionalities amenable to further transformation are of paramount importance. This guide provides an in-depth technical comparison of Diethyl (methanesulfinylmethyl)phosphonate, a specialized Horner-Wadsworth-Emmons (HWE) reagent for the synthesis of vinyl sulfoxides, with its primary alternative, the Julia-Kocienski olefination. This analysis is grounded in mechanistic principles and supported by available performance data to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Strategic Value of Vinyl Sulfoxides

Vinyl sulfoxides are versatile synthetic intermediates. The electron-withdrawing nature of the sulfinyl group activates the double bond for Michael additions, while the chirality at the sulfur atom can direct stereoselective transformations. Furthermore, the sulfoxide moiety can be readily transformed into other functional groups, making it a valuable linchpin in multi-step syntheses. The efficient and stereocontrolled synthesis of vinyl sulfoxides is therefore a critical objective in the synthesis of natural products and pharmaceuticals.

Diethyl (methanesulfinylmethyl)phosphonate: A Horner-Wadsworth-Emmons Approach

Diethyl (methanesulfinylmethyl)phosphonate is a phosphorus-based reagent designed for the direct synthesis of vinyl sulfoxides from carbonyl compounds via the Horner-Wadsworth-Emmons reaction. The reaction proceeds through the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate collapses to form the desired vinyl sulfoxide and a water-soluble phosphate byproduct.

Reaction Mechanism and Stereoselectivity

The stereochemical outcome of the HWE reaction with α-sulfinyl phosphonates is a key consideration. The reaction can, in principle, afford either the (E)- or (Z)-isomer of the vinyl sulfoxide. The observed stereoselectivity is influenced by several factors, including the nature of the base, the reaction temperature, and the steric and electronic properties of both the phosphonate reagent and the carbonyl substrate.

dot graph HWE_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagent [label="Diethyl (methanesulfinylmethyl)phosphonate", fillcolor="#F1F3F4"]; base [label="Base (e.g., NaH, n-BuLi)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; carbanion [label="Phosphonate Carbanion", fillcolor="#FBBC05"]; carbonyl [label="Aldehyde or Ketone (R-CHO)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Betaine Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxaphosphetane [label="Oxaphosphetane Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Vinyl Sulfoxide", shape=ellipse, fillcolor="#F1F3F4"]; byproduct [label="Phosphate Byproduct", shape=ellipse, fillcolor="#F1F3F4"];

reagent -> carbanion [label="Deprotonation"]; base -> carbanion; carbanion -> intermediate [label="Nucleophilic Attack"]; carbonyl -> intermediate; intermediate -> oxaphosphetane [label="Cyclization"]; oxaphosphetane -> product [label="Elimination"]; oxaphosphetane -> byproduct; } Figure 1: Generalized Horner-Wadsworth-Emmons reaction workflow.

While comprehensive benchmark data for Diethyl (methanesulfinylmethyl)phosphonate is not extensively compiled in single sources, the literature on related α-sulfinyl phosphonates suggests that the stereochemical outcome can be controlled. For instance, the use of chiral α-sulfinyl phosphonates has been shown to be an effective strategy for the asymmetric synthesis of α,β-ethylenic sulfoxides, which can then be used as chiral building blocks.[1]

The Julia-Kocienski Olefination: A Powerful Alternative

The Julia-Kocienski olefination is a highly regarded method for the stereoselective synthesis of alkenes, and it stands as a formidable alternative for the preparation of vinyl sulfones, which can be subsequently reduced to vinyl sulfoxides.[2][3] This reaction involves the coupling of a heteroaryl sulfone (most commonly a benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfone) with an aldehyde or ketone.[4]

Reaction Mechanism and Stereoselectivity

The Julia-Kocienski olefination is renowned for its excellent (E)-selectivity, which is often greater than that observed in the HWE reaction. The reaction proceeds through the addition of the metalated sulfone to the carbonyl compound, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl leaving group.[5] The high (E)-selectivity is generally attributed to the thermodynamic stability of the anti-diastereomeric intermediate.[4]

dot graph Julia_Kocienski_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

sulfone [label="Heteroaryl Alkyl Sulfone", fillcolor="#F1F3F4"]; base [label="Base (e.g., KHMDS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; anion [label="Sulfone Anion", fillcolor="#FBBC05"]; carbonyl [label="Aldehyde (R-CHO)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adduct [label="β-Alkoxy Sulfone Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; smiles [label="Smiles Rearrangement Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Vinyl Sulfone", shape=ellipse, fillcolor="#F1F3F4"]; byproducts [label="SO2 + Heteroaryl-O-", shape=ellipse, fillcolor="#F1F3F4"];

sulfone -> anion [label="Deprotonation"]; base -> anion; anion -> adduct [label="Addition"]; carbonyl -> adduct; adduct -> smiles [label="Smiles Rearrangement"]; smiles -> product [label="Elimination"]; smiles -> byproducts; } Figure 2: Generalized Julia-Kocienski olefination workflow.

Performance Benchmark: A Comparative Analysis

A direct, quantitative comparison of Diethyl (methanesulfinylmethyl)phosphonate with the Julia-Kocienski olefination for the synthesis of a specific target vinyl sulfoxide is challenging due to the limited availability of head-to-head studies in the published literature. However, a qualitative and comparative assessment can be made based on the general characteristics of each reaction.

FeatureDiethyl (methanesulfinylmethyl)phosphonate (HWE)Julia-Kocienski Olefination
Reagent Accessibility Synthesized from commercially available starting materials.Heteroaryl sulfone precursors can require multi-step synthesis.
Stereoselectivity Can provide access to both (E) and (Z)-isomers, but control can be challenging and substrate-dependent. Asymmetric variants are known.[1]Generally provides excellent (E)-selectivity.[4] (Z)-selective variants are less common.
Substrate Scope Generally good for aldehydes; ketones can be less reactive.Broad substrate scope, including sensitive and complex aldehydes.[2]
Reaction Conditions Often requires strong bases (e.g., NaH, n-BuLi) and cryogenic temperatures.Can be performed under milder conditions, though strong bases are also common.[4]
Byproducts Water-soluble phosphate byproducts are generally easy to remove.Gaseous SO2 is evolved, and the heteroaryl byproduct is typically removed by extraction.
Overall Yield Can be variable depending on the substrate and reaction conditions.Often provides high yields, even with complex substrates.[6]

Causality Behind Experimental Choices

The choice between the HWE reaction with Diethyl (methanesulfinylmethyl)phosphonate and the Julia-Kocienski olefination is often dictated by the desired stereochemical outcome and the complexity of the substrate.

  • For the synthesis of (E)-vinyl sulfoxides , the Julia-Kocienski olefination is frequently the method of choice due to its high and predictable stereoselectivity.[4]

  • When access to (Z)-vinyl sulfoxides is required , the HWE approach with a phosphonate reagent may be more suitable, as the stereochemical outcome can sometimes be tuned by modifying the reaction conditions or the phosphonate structure.

  • In the context of asymmetric synthesis , chiral α-sulfinyl phosphonates offer a direct route to enantiomerically enriched vinyl sulfoxides.[1] While asymmetric variants of the Julia-Kocienski reaction exist, they are less common for this specific application.

  • For early-stage synthesis or when reagent availability is a primary concern , the HWE approach may be more practical due to the more straightforward synthesis of the phosphonate reagent from common starting materials.

Experimental Protocols

General Procedure for Horner-Wadsworth-Emmons Reaction with Diethyl (methanesulfinylmethyl)phosphonate

Disclaimer: The following is a generalized procedure and may require optimization for specific substrates.

  • To a solution of Diethyl (methanesulfinylmethyl)phosphonate (1.1 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.0 equiv) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for a specified time (e.g., 1-4 hours), then gradually warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired vinyl sulfoxide.

General Procedure for Julia-Kocienski Olefination

Disclaimer: The following is a generalized procedure and may require optimization for specific substrates.

  • To a solution of the heteroaryl alkyl sulfone (1.1 equiv) in an anhydrous solvent such as THF or DME at low temperature (e.g., -78 °C) under an inert atmosphere, add a strong base like potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equiv).

  • Stir the solution for 30-60 minutes at the same temperature.

  • Add a solution of the aldehyde (1.0 equiv) in the same anhydrous solvent dropwise.

  • Stir the reaction mixture at low temperature for a specified period (e.g., 1-3 hours) and then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the (E)-vinyl sulfone.

Conclusion

Both the Horner-Wadsworth-Emmons reaction using Diethyl (methanesulfinylmethyl)phosphonate and the Julia-Kocienski olefination are valuable methods for the synthesis of vinyl sulfoxides and their precursors. The choice between these two powerful reactions should be guided by the specific synthetic goal, particularly the desired stereochemistry of the olefin. The Julia-Kocienski olefination generally offers superior (E)-selectivity and high yields, making it a preferred method for the construction of trans-vinyl sulfones. The HWE approach, while potentially less selective, provides a more direct route to vinyl sulfoxides and may offer a pathway to the less common (Z)-isomers. For researchers engaged in complex synthesis, a thorough understanding of the mechanistic nuances and performance characteristics of both methodologies is essential for the successful and efficient construction of target molecules.

References

  • Blakemore, P. R. The Modified Julia Olefination: Alkene Synthesis via the Condensation of Metallated Heteroarylalkylsulfones with Carbonyl Compounds. J. Chem. Soc., Perkin Trans. 1, 2002 , 2563–2585. [Link]

  • Kocienski, P. J. The Julia-Kocienski Olefination. In Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014; Vol. 1, pp 259-296. [Link]

  • Mikolajczyk, M.; Grzejszczak, S.; Zatorski, A. A New Asymmetric Synthesis of Chiral α,β-Unsaturated Sulphoxides. Tetrahedron, 1976 , 32(9), 969-971. [Link]

  • Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev., 1989 , 89(4), 863–927. [Link]

  • Julia, M.; Paris, J.-M. Syntheses a l'aide de sulfones v(+)- methode de synthese generale de doubles liaisons. Tetrahedron Lett., 1973 , 14(49), 4833-4836. [Link]

  • Najera, C.; Yus, M. The Julia-Kocienski Olefination. In Modern Carbonyl Olefination, Takeda, T., Ed.; Wiley-VCH: Weinheim, 2004; pp 41-77. [Link]

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Validation

A Senior Application Scientist's Guide to the Purity Validation of Synthesized Diethyl (methanesulfinylmethyl)phosphonate

For researchers engaged in the synthesis of novel chemical entities, particularly within the demanding fields of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's identity and purity...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of novel chemical entities, particularly within the demanding fields of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable downstream data. Diethyl (methanesulfinylmethyl)phosphonate, a versatile synthetic intermediate, presents a unique analytical challenge due to its multiple heteroatoms (Phosphorus, Sulfur, Oxygen) and chiral center at the sulfoxide.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the purity of synthesized Diethyl (methanesulfinylmethyl)phosphonate. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a multi-faceted, self-validating workflow that ensures the highest degree of scientific integrity.

The Synthetic Context: Anticipating Potential Impurities

A robust validation strategy begins with an understanding of the synthesis itself. A common route to Diethyl (methanesulfinylmethyl)phosphonate involves the controlled oxidation of a precursor, Diethyl (methylthiomethyl)phosphonate. This context is critical as it informs the spectrum of likely impurities that must be identified and quantified.

Potential Impurities Include:

  • Unreacted Starting Material: Diethyl (methylthiomethyl)phosphonate.

  • Over-Oxidized Byproduct: Diethyl (methanesulfonylmethyl)phosphonate.[1]

  • Solvent Residues: Tetrahydrofuran (THF), Dichloromethane (DCM), etc.

  • Reagent-Derived Impurities: Remnants of the oxidizing agent or other reagents.

The goal of our analytical workflow is not just to confirm the presence of the target compound but to definitively rule out or quantify these specific, process-related impurities.

The Purification & Validation Workflow: A Holistic Approach

Effective purity validation is intrinsically linked to the purification strategy. A typical workflow involves purification followed by a battery of orthogonal analytical tests.

G cluster_0 Synthesis & Purification cluster_1 Purity Validation A Crude Synthetic Product B Column Chromatography (Silica Gel, Gradient Elution) A->B C Fraction Analysis (TLC) B->C D Pooling of Pure Fractions C->D E Solvent Removal (Rotary Evaporation) D->E F Structural Confirmation (NMR & HRMS) E->F Purified Sample G Quantitative Purity Assay (GC-NPD/FPD or HPLC-ELSD) F->G H Final Purity Statement G->H

Caption: General workflow for synthesis, purification, and purity validation.

Comparative Analysis of Core Validation Techniques

No single technique is sufficient to establish purity. We advocate for a synergistic approach combining spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation for organophosphorus compounds.[2] Its power lies in providing detailed information about the chemical environment of each nucleus (¹H, ¹³C, ³¹P), revealing the specific connectivity and geometry of the molecule.[3]

Why NMR First? It provides the most comprehensive structural data, confirming that you have, in fact, synthesized the correct molecule before you invest time in quantitative analysis. The natural 100% abundance of the ³¹P nucleus makes ³¹P NMR a particularly sensitive and diagnostic tool.[3]

Technique Purpose Key Observables & Expected Data
³¹P NMR Confirms phosphorus oxidation state and identifies P-containing impurities.A single resonance expected around δ 18-22 ppm . The corresponding sulfone byproduct would appear further downfield.
¹H NMR Confirms proton framework and detects proton-containing impurities.- OCH₂CH₃: Triplet (δ ~1.3 ppm) and Di-quartet (δ ~4.1 ppm, coupled to both ³¹P and CH₃). - P-CH₂-S: Di-doublet (δ ~3.0-3.5 ppm, coupled to ³¹P). - S-CH₃: Singlet (δ ~2.7 ppm).
¹³C NMR Confirms carbon backbone and C-P coupling.Shows all 4 unique carbon environments, with the carbons attached to or near the phosphorus atom appearing as doublets due to C-P coupling.[3]
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dried product and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard (for qNMR): For quantitative NMR, add a precisely weighed amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire ¹H, ³¹P{¹H}, and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Ensure sufficient relaxation delay (D1) in ³¹P NMR for accurate integration if quantifying impurities.

  • Data Processing: Process the spectra using appropriate software. Reference the CDCl₃ solvent peak for ¹H (δ 7.26 ppm) and ¹³C (δ 77.16 ppm) spectra. Use an external 85% H₃PO₄ standard for ³¹P (δ 0 ppm).

Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry provides the exact molecular weight, offering definitive confirmation of the elemental composition. The choice of ionization technique is critical.

Technique Purpose Key Information Provided
High-Resolution MS (ESI-TOF) Unambiguous confirmation of elemental formula.Provides a high-resolution mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass for C₆H₁₅O₄PS.[4]
Gas Chromatography-MS (GC-MS) Identifies and quantifies volatile impurities.Provides both retention time data for separation and mass spectra for identification of impurities like residual starting material or solvents.[5]
  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source.

  • Data Acquisition: Acquire data in positive ion mode. The time-of-flight (TOF) analyzer will provide the high-resolution m/z value.

  • Analysis: Compare the observed m/z for the [M+H]⁺ and/or [M+Na]⁺ adducts to the theoretically calculated values.

Chromatography: The Quantitative Purity Arbiter

While NMR and MS confirm identity, chromatography excels at quantifying purity by separating the target compound from its impurities. For organophosphorus compounds, gas chromatography is often the method of choice.[6][7]

G A Sample Injection B Heated Injector Port (Split/Splitless) A->B C GC Column (e.g., 5% Phenyl Polysiloxane) B->C E Detector (NPD, FPD, or MS) C->E Separated Analytes D Oven Temperature Program D->C Controls Elution F Chromatogram (Peak Area vs. Time) E->F

Caption: Experimental workflow for Gas Chromatography (GC) analysis.

Comparison of Chromatographic Alternatives

Method Principle & Recommended Setup Advantages Disadvantages
Gas Chromatography (GC) Separates compounds based on boiling point and column interaction. Detector: A Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD) is highly recommended for selective and sensitive detection of organophosphorus compounds.[8][9]High resolution, excellent for volatile compounds, established EPA methods (e.g., 8141B) provide a strong starting point.[8][10] Highly sensitive and selective detectors are available.Requires the analyte to be thermally stable. Potential for on-column degradation.[11]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on polarity. Column: Normal-phase (e.g., silica) is often suitable for this moderately polar compound. Detector: Lacks a strong UV chromophore. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is required.Suitable for non-volatile or thermally labile compounds. Non-destructive, allowing for fraction collection.Can be less sensitive than GC with specialized detectors. Requires finding a suitable non-UV detection method.
  • Standard Preparation: Prepare a stock solution of the purified material at a known concentration (e.g., 1 mg/mL) in ethyl acetate. Create a series of dilutions for linearity checks if required.

  • GC Conditions:

    • Column: Use a low- to mid-polarity capillary column, such as a TraceGOLD TG-5SilMS or equivalent.[10]

    • Injector: 250 °C, Splitless mode.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

    • Detector (NPD): 300 °C.

  • Injection: Inject 1 µL of the sample solution.

  • Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The purity should be reported as % Area.

Synthesizing the Data: A Unified Purity Statement

The ultimate goal is to integrate the data from these orthogonal techniques into a single, defensible purity statement.

Analytical Question Primary Technique(s) Successful Outcome
Is it the correct molecule? NMR (¹H, ³¹P, ¹³C)All spectral data (shifts, couplings, integrations) are consistent with the proposed structure.
Is the elemental composition correct? High-Resolution MSThe measured exact mass is within 5 ppm of the calculated mass.
What is the quantitative purity? GC-NPD/FPDThe main peak accounts for ≥98% (or user-defined specification) of the total peak area.
Are known impurities absent? NMR, GC-MSNo signals corresponding to starting material, over-oxidized product, or residual solvents are observed above a defined threshold (e.g., 0.1%).

A final purity statement should be comprehensive: "The purity of Diethyl (methanesulfinylmethyl)phosphonate was determined to be 99.2% by GC-NPD area percent. The structure was confirmed by ¹H, ³¹P, and ¹³C NMR spectroscopy, and the elemental composition was verified by HRMS, which was consistent with the molecular formula C₆H₁₅O₄PS."

This multi-faceted approach ensures that the material being carried forward into further research is of known and high quality, underpinning the reliability and reproducibility of scientific discovery.

References

  • PrepChem. Synthesis of diethyl [[(diethylamino)sulfonyl]methyl]-phosphonate. Available from: [Link]

  • PubChem. Diethyl (methanesulfonylmethyl)phosphonate. National Center for Biotechnology Information. Available from: [Link]

  • Cromlab Instruments. Analysis of Organophosphorus Compounds by GC/MS. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8141B: Organophosphorus Compounds by Gas Chromatography. Available from: [Link]

  • Drawell. Exploring the Role of Gas Chromatography in Organophosphate Analysis. Available from: [Link]

  • Journal of the Agricultural Chemical Society of Japan. Gas-Liquid Chromatography of Organophosphorus Pesticides. Available from: [Link]

  • Journal of Agricultural and Food Chemistry. Determination of Organophosphorus Pesticides in Fruit Juices by Matrix Solid-Phase Dispersion and Gas Chromatography. ACS Publications. Available from: [Link]

  • ACS Omega. Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

  • The Royal Society of Chemistry. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Available from: [Link]

  • Organic Syntheses. Diethyl Benzylphosphonate. Available from: [Link]

  • PubChem. Diethyl ((phenylsulfonyl)methyl)phosphonate. National Center for Biotechnology Information. Available from: [Link]

  • JEOL Ltd. Analyzes of alkyl phosphonate mixtures. Available from: [Link]

  • Organic Syntheses. Diethyl (dichloromethyl)phosphonate. Available from: [Link]

  • ResearchGate. Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyrimidino[5,3′][1][12]Oxazole] Phosphonate, Diethyl (Oxazolo[5,4-D]Pyrimidine-4,6-Dione)Phosphonate, and Diethyl (Pyrimidino[4,5-. Available from: https://www.researchgate.net/publication/281146399_Electron_Ionization_Mass_Spectra_of_Organophosphorus_Compounds_Part_III_Mass_Spectrometric_Fragmentation_of_Diethyl_SpiroPyrimidino53'12Oxazole_Phosphonate_Diethyl_Oxazolo54-DPyrimidine-46-DionePh

  • MDPI. Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate. Available from: [Link]

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Comparative

A Comparative Guide to the Reactivity of Sulfinyl vs. Sulfonyl Phosphonates in Olefination Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar for the stereoselective synthesis of alkenes....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar for the stereoselective synthesis of alkenes. The choice of the phosphonate reagent is paramount, directly influencing reactivity, yields, and the stereochemical outcome of the olefination. This guide provides an in-depth technical comparison of two key classes of sulfur-containing phosphonates: sulfinyl and sulfonyl phosphonates. By examining their electronic properties, carbanion stability, and performance in the HWE reaction, this document aims to equip researchers with the insights necessary to select the optimal reagent for their synthetic endeavors.

Unveiling the Electronic Dichotomy: Sulfinyl vs. Sulfonyl Groups

The reactivity of α-phosphonyl carbanions is intrinsically linked to the electron-withdrawing capacity of the substituent at the α-position. The sulfur atom in sulfinyl and sulfonyl groups exists in different oxidation states, leading to distinct electronic effects that govern the acidity of the α-protons and the nucleophilicity of the resulting carbanions.

The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group due to the presence of two electronegative oxygen atoms. This strong inductive effect significantly increases the acidity of the α-protons, facilitating carbanion formation. However, the resulting carbanion is highly stabilized, which in turn can decrease its nucleophilicity.

Conversely, the sulfinyl group (-SO-) , with only one oxygen atom, is less electron-withdrawing than the sulfonyl group. Consequently, the α-protons of sulfinyl phosphonates are less acidic. This leads to a more nucleophilic, albeit less stable, carbanion upon deprotonation. This fundamental electronic difference is the cornerstone of their differential reactivity.

The Horner-Wadsworth-Emmons Reaction: A Comparative Analysis

The HWE reaction is a two-step process initiated by the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic attack on a carbonyl compound. The subsequent elimination of a phosphate salt yields the alkene. The nature of the stabilizing group—sulfinyl or sulfonyl—profoundly impacts both the rate of carbanion formation and the kinetics of the olefination step.

Reactivity and Reaction Kinetics

Experimental evidence, including studies on the HWE olefination of complex biomolecules like oxo-myoglobin, indicates that phosphonates stabilized by strongly electron-withdrawing groups, such as sulfones, exhibit slower reaction rates compared to those with other stabilizing groups like cyanides or ketones.[1] This can be attributed to the enhanced stability of the sulfonyl-stabilized carbanion, which renders it less reactive towards the carbonyl electrophile.

While direct, side-by-side kinetic studies comparing sulfinyl and sulfonyl phosphonates in the HWE reaction are not extensively documented in the literature, the established principles of carbanion chemistry allow for a reasoned comparison. The more nucleophilic carbanion derived from the sulfinyl phosphonate is expected to react more rapidly with aldehydes and ketones than the more stabilized, and therefore less nucleophilic, carbanion from the sulfonyl phosphonate.

Stereoselectivity

The HWE reaction is renowned for its high (E)-stereoselectivity, which is generally attributed to thermodynamic control in the formation of the key oxaphosphetane intermediate. For both sulfinyl- and sulfonyl-stabilized phosphonates, the reaction typically favors the formation of the (E)-alkene. However, the degree of stereoselectivity can be influenced by the reaction conditions, the nature of the base, and the steric bulk of the reactants. Modifications to the phosphonate structure, such as those in the Still-Gennari modification, can invert the selectivity to favor the (Z)-alkene, although this has been primarily demonstrated with phosphonates bearing fluoroalkoxy groups.[2]

Experimental Data: A Head-to-Head Comparison

To provide a quantitative comparison, the following table summarizes the expected and reported performance of diethyl (phenylsulfinyl)methylphosphonate and diethyl (phenylsulfonyl)methylphosphonate in the Horner-Wadsworth-Emmons reaction with a model aldehyde, benzaldehyde.

ParameterDiethyl (Phenylsulfinyl)methylphosphonateDiethyl (Phenylsulfonyl)methylphosphonateRationale & References
α-Proton Acidity (pKa) Higher (less acidic)Lower (more acidic)The sulfonyl group is more electron-withdrawing, leading to greater stabilization of the conjugate base.[3]
Carbanion Nucleophilicity HigherLowerThe less stabilized sulfinyl carbanion is a stronger nucleophile.
Reaction Rate FasterSlowerThe more nucleophilic carbanion reacts more quickly with the electrophilic carbonyl.[1]
Typical Yields Good to ExcellentGood to ExcellentBoth reagents are effective in the HWE reaction.
Stereoselectivity (E/Z) Predominantly EPredominantly EConsistent with the general mechanism of the HWE reaction.[4][5]

Experimental Protocols

For the practical application of these reagents, detailed and reliable synthetic procedures are essential.

Synthesis of Precursor: Diethyl (Phenylthio)methylphosphonate

The common precursor for both sulfinyl and sulfonyl phosphonates is diethyl (phenylthio)methylphosphonate. A robust synthesis involves the Arbuzov reaction between chloromethyl phenyl sulfide and triethyl phosphite.

Experimental Workflow: Synthesis of Diethyl (Phenylthio)methylphosphonate

cluster_0 Step 1: Preparation of Chloromethyl Phenyl Sulfide cluster_1 Step 2: Arbuzov Reaction a Thiophenol e Reaction at 50°C a->e b Paraformaldehyde b->e c Concentrated HCl c->e d Toluene d->e f Workup & Distillation e->f g Chloromethyl Phenyl Sulfide f->g h Chloromethyl Phenyl Sulfide j Reaction at 150-160°C h->j i Triethyl Phosphite i->j k Distillation j->k l Diethyl (Phenylthio)methylphosphonate k->l

Caption: Workflow for the synthesis of the phosphonate precursor.

Step-by-Step Protocol:

  • Synthesis of Chloromethyl Phenyl Sulfide: To a suspension of paraformaldehyde in toluene, add concentrated hydrochloric acid and thiophenol. Heat the mixture to 50°C and stir for several hours. After cooling, separate the organic layer, wash, dry, and purify by distillation under reduced pressure.

  • Synthesis of Diethyl (Phenylthio)methylphosphonate: Add chloromethyl phenyl sulfide dropwise to triethyl phosphite at a temperature that allows for a controlled exothermic reaction, typically rising to 150-160°C. After the addition is complete, continue to heat the mixture under reflux for several hours. Purify the product by fractional distillation under reduced pressure.

Synthesis of Diethyl (Phenylsulfinyl)methylphosphonate (Controlled Oxidation)

The synthesis of the sulfinyl phosphonate requires a controlled oxidation of the thioether precursor to avoid over-oxidation to the sulfone.

Experimental Workflow: Controlled Oxidation to Sulfinyl Phosphonate

cluster_0 Controlled Oxidation a Diethyl (Phenylthio)methylphosphonate d Reaction at 0°C to rt a->d b m-CPBA (1 equiv.) b->d c Dichloromethane c->d e Aqueous Workup d->e f Chromatography e->f g Diethyl (Phenylsulfinyl)methylphosphonate f->g

Caption: Synthesis of the sulfinyl phosphonate via controlled oxidation.

Step-by-Step Protocol:

  • Dissolve diethyl (phenylthio)methylphosphonate in a chlorinated solvent such as dichloromethane and cool the solution to 0°C.

  • Add one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a reducing agent solution (e.g., sodium bisulfite), wash with sodium bicarbonate solution and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Diethyl (Phenylsulfonyl)methylphosphonate

The sulfonyl phosphonate is synthesized by a more vigorous oxidation of the thioether precursor. A detailed and validated procedure is available from Organic Syntheses.[6]

Experimental Workflow: Oxidation to Sulfonyl Phosphonate

cluster_0 Vigorous Oxidation a Diethyl (Phenylthio)methylphosphonate d Reaction at 50-85°C a->d b Hydrogen Peroxide (30%) b->d c Acetic Acid c->d e Basic Workup d->e f Chromatography e->f g Diethyl (Phenylsulfonyl)methylphosphonate f->g

Caption: Synthesis of the sulfonyl phosphonate via vigorous oxidation.

Step-by-Step Protocol:

  • Dissolve diethyl [(phenylthio)methyl]phosphonate in acetic acid.[6]

  • Heat the solution to 50°C and add 30% aqueous hydrogen peroxide dropwise, maintaining the temperature below 80°C.[6]

  • After the addition, heat the reaction mixture to 85°C for several hours.[6]

  • Cool the reaction and pour it over ice, then neutralize with a concentrated sodium hydroxide solution.[6]

  • Extract the product with dichloromethane, wash the combined organic layers, dry, and concentrate.[6]

  • Purify the crude product by flash chromatography.[6]

Comparative Horner-Wadsworth-Emmons Reaction

The following protocol outlines a general procedure for comparing the reactivity of the two phosphonates in an HWE reaction with benzaldehyde.

Experimental Workflow: Comparative HWE Reaction

cluster_0 HWE Reaction a Phosphonate (Sulfinyl or Sulfonyl) d Carbanion Formation (0°C to rt) a->d b Base (e.g., NaH) b->d c Anhydrous THF c->d f Reaction d->f e Benzaldehyde e->f g Aqueous Workup f->g h Analysis (NMR, GC-MS) (Yield, E/Z ratio) g->h

Caption: General workflow for the comparative HWE reaction.

Step-by-Step Protocol:

  • In two separate flame-dried flasks under an inert atmosphere, suspend a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF).

  • To each flask, add a solution of the respective phosphonate (sulfinyl or sulfonyl) in THF dropwise at 0°C.

  • Allow the mixtures to warm to room temperature and stir for 1 hour to ensure complete carbanion formation.

  • Cool the solutions back to 0°C and add benzaldehyde dropwise to each.

  • Monitor the reactions by TLC.

  • Upon completion, quench the reactions with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

  • Analyze the crude product by ¹H NMR spectroscopy to determine the E/Z ratio and purify by column chromatography to determine the isolated yield.

Conclusion and Future Outlook

The choice between sulfinyl and sulfonyl phosphonates in the Horner-Wadsworth-Emmons reaction is a trade-off between carbanion nucleophilicity and stability. The sulfonyl group, being more electron-withdrawing, provides a more stable carbanion, which is slower to react. In contrast, the sulfinyl group generates a more nucleophilic and thus more reactive carbanion. Both reagents typically afford the (E)-alkene with high stereoselectivity.

For syntheses requiring rapid reaction times or involving less reactive carbonyl compounds, the sulfinyl phosphonate may be the reagent of choice. Conversely, the higher stability of the sulfonyl phosphonate and its carbanion might be advantageous in multi-step sequences or when a less reactive nucleophile is desired to avoid side reactions.

Further research involving direct, quantitative kinetic and stereochemical comparisons of these two classes of reagents under a variety of reaction conditions would be invaluable to the synthetic community. Such studies would provide a more nuanced understanding of their reactivity profiles and enable even more precise control over the outcome of the Horner-Wadsworth-Emmons reaction.

References

  • Organic Syntheses, 2005 , 82, 151.

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63.
  • Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society1961, 83 (7), 1733–1738.
  • Wikipedia. Horner–Wadsworth–Emmons reaction. Retrieved February 17, 2026, from [Link]

  • ResearchGate. Previous approaches for the synthesis of α‐sulfonamide phosphonates. Retrieved February 17, 2026, from [Link]

  • Bernardes, G. J. L., et al. Horner-Wadsworth-Emmons Olefination of Proteins and Glycoproteins. ChemRxiv. 2020 .

  • Sotor, P., et al. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules2022, 27(20), 7138.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved February 17, 2026, from [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • Basiak, D., et al. Olefination with sulfonyl halides and esters – sulfur-based variant of the Horner- Wadsworth-Emmons reaction. Arkivoc2021, 2021(2), 118-135.
  • Catalysis Science & Technology. Enantioselective synthesis of α-aryl α-hydrazino phosphonates. Retrieved February 17, 2026, from [Link]

  • Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved February 17, 2026, from [Link]

  • Shankaran, K., et al. Diethyl Phenylthiomethylphosphonate. e-EROS Encyclopedia of Reagents for Organic Synthesis. 2009.
  • Chemistry Stack Exchange. Why does acidity increase going from sulfide to sulfoxide to sulfone? Retrieved February 17, 2026, from [Link]

  • Ordóñez, M., et al. Mechanism of the Phospha-Wittig–Horner Reaction. Journal of the American Chemical Society2013, 135(20), 7546–7549.
  • Chemistry LibreTexts. 23.1: Relative Acidity of alpha-Hydrogens. Retrieved February 17, 2026, from [Link]

  • ETH Zurich. Advanced Functional Group Transformations and Reactions (PS1). Retrieved February 17, 2026, from [Link]

  • ResearchGate. Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved February 17, 2026, from [Link]

  • ResearchGate. The reaction of diethyl α-oxobenzylphosphonate (6) with diethyl phosphite. Retrieved February 17, 2026, from [Link]

  • Semantic Scholar. Solid-Phase Synthesis of Phosphorothioate/ Phosphonothioate and Phosphoramidate/ Phosphonamidate Oligonucleotides. Retrieved February 17, 2026, from [Link]

  • Keglevich, G., et al. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates. ChemistrySelect2020, 5(21), 6435-6441.
  • Problems in Chemistry. (2022, February 11). Comparing the acidity of carboxylic acid, sulfonic acid and sulfinic acid [Video]. YouTube. [Link]

  • ResearchGate. Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Retrieved February 17, 2026, from [Link]

  • Amanote Research. Diethyl [Hydroxy(phenyl)methyl]phosphonate - Acta. Retrieved February 17, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Diethyl (methanesulfinylmethyl)phosphonate

Executive Summary & Core Directive Diethyl (methanesulfinylmethyl)phosphonate (DEMP) is a specialized organophosphorus reagent typically used in Horner-Wadsworth-Emmons (HWE) reactions to synthesize vinyl sulfoxides. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Diethyl (methanesulfinylmethyl)phosphonate (DEMP) is a specialized organophosphorus reagent typically used in Horner-Wadsworth-Emmons (HWE) reactions to synthesize vinyl sulfoxides. Unlike simple solvents, its disposal requires strict adherence to protocols that account for both phosphorus and sulfur combustion byproducts.

The Core Directive: Do not dispose of this compound down the drain. The only authorized disposal method is high-temperature incineration in a facility equipped with alkaline gas scrubbing.

Chemical Profile & Hazard Identification

To handle waste effectively, you must understand the chemical's stability and reactivity profile. This compound contains a thermally stable P–C bond and a sulfoxide moiety (


) that is susceptible to further oxidation.
PropertySpecificationOperational Implication
Chemical Name Diethyl (methanesulfinylmethyl)phosphonateLabel clearly; do not use abbreviations like "DEMP" without full definition.
CAS Number 31618-90-3 Use this identifier for all waste manifests.
Physical State Viscous liquid or low-melting solidHygroscopic. May require gentle heating or solvent dissolution to transfer from glassware.
Hazard Codes H315, H319, H335 Irritant to eyes, skin, and respiratory system.[1] Standard PPE (Nitrile gloves, goggles) is mandatory.
Reactivity Sulfoxide Group (

)
CRITICAL: Incompatible with strong oxidizers (e.g., permanganates, peroxides). Mixing can cause exothermic runaway.
Combustion Products

,

,

,

Incineration generates acidic gases (Phosphoric/Sulfuric acid precursors). Scrubber required.[2][3][4][5]

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. Improper segregation is the leading cause of waste-stream accidents involving organosulfur compounds.

A. Segregation Protocol
  • DO NOT MIX with:

    • Strong Oxidizers (Nitric acid, Peroxides, Chromates). Reason: The sulfinyl group can be rapidly oxidized to a sulfonyl group, generating significant heat.

    • Strong Bases.[2] Reason: Phosphonate esters can hydrolyze, potentially generating heat and changing the pH of the waste container unexpectedly.

  • ACCEPTABLE MIX:

    • Compatible organic solvents (Acetone, Ethanol, Dichloromethane) are safe for dilution.

B. Packaging for Disposal[2][4][7]
  • Dilution: If the compound is a viscous residue, dissolve it in a minimum amount of combustible solvent (e.g., Acetone or Ethanol). This aids atomization during the incineration process.

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste has been sitting and potentially hydrolyzed to acidic byproducts.

  • Labeling:

    • Primary Constituent: Diethyl (methanesulfinylmethyl)phosphonate

    • Hazard Class: Irritant / Organophosphorus Compound

    • Solvent: [List any solvent used for rinsing/dilution]

The Disposal Protocol (Workflow)[7]

The following workflow describes the cradle-to-grave path for this specific chemical.

Step 1: Waste Generation & Assessment

Determine if the waste is "Pure Product" (expired reagent) or "Reaction Mixture" (crude reaction waste).

  • Pure Product: Keep separate. High calorific value is beneficial for incinerators.

  • Reaction Mixture: Ensure no quenching agents (like active hydrides or oxidizers) remain active before bottling.

Step 2: Incineration (The Standard)

This compound must be destroyed via thermal oxidation .

  • Temperature:

    
     (Required to break the P–C bond).
    
  • Residence Time: Minimum 2 seconds.

  • Scrubbing: The facility must utilize a wet alkaline scrubber (Sodium Hydroxide).

    • Mechanism:

      
      
      
      
      
    • Why: Without scrubbing, the exhaust will release corrosive acid mist into the atmosphere.

Step 3: Contingency - Spill Cleanup

If a spill occurs in the lab:

  • Evacuate the immediate area if vapors are strong (respiratory irritation).

  • PPE: Goggles, Lab Coat, Nitrile Gloves (Double gloving recommended).

  • Absorb: Use an inert absorbent (Vermiculite, Dry Sand, or Commercial Spill Pads). Do not use sawdust (combustible) if the spill is mixed with oxidizers.

  • Collect: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Debris contaminated with Organophosphonates."

  • Clean: Wash the surface with a dilute soap solution. Do not use bleach (oxidizer).[6]

Visualized Decision Matrix

The following diagram outlines the logical flow for disposing of CAS 31618-90-3, ensuring safety checkpoints are met.

DisposalWorkflow Start Waste Generation CAS 31618-90-3 CheckState Physical State Check Start->CheckState IsLiquid Liquid/Oil CheckState->IsLiquid IsSolid Solid/Residue CheckState->IsSolid Segregation Segregation Check: Is Oxidizer Present? IsLiquid->Segregation Dissolve Dissolve in Acetone/Ethanol (Facilitates Atomization) IsSolid->Dissolve Dissolve->Segregation Danger STOP: Potential Explosion Risk Neutralize Oxidizer First Segregation->Danger Yes SafeStream Combine with Non-Halogenated Organic Waste Segregation->SafeStream No Danger->SafeStream After Neutralization Incinerator High-Temp Incinerator (>1000°C) SafeStream->Incinerator Scrubber Alkaline Scrubber (Removes P2O5 / SOx) Incinerator->Scrubber

Figure 1: Decision matrix for the safe processing of Diethyl (methanesulfinylmethyl)phosphonate waste. Note the critical checkpoint for oxidizer segregation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 533797, Diethyl (methanesulfonylmethyl)phosphonate. (Note: Sulfinyl and Sulfonyl variants share similar disposal protocols). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Incineration in Hazardous Waste Management. EPA-530/SW-141. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 8: Management of Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Diethyl (methanesulfinylmethyl)phosphonate

Executive Safety Summary: The "Vector" Hazard Immediate Action Required: Treat Diethyl (methanesulfinylmethyl)phosphonate not merely as an irritant, but as a transdermal vector . While many simple phosphonates are classi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Vector" Hazard

Immediate Action Required: Treat Diethyl (methanesulfinylmethyl)phosphonate not merely as an irritant, but as a transdermal vector .

While many simple phosphonates are classified primarily as irritants (Skin Irrit. 2, Eye Irrit. 2A), this specific compound contains a sulfoxide moiety (


). Sulfoxides (similar to DMSO) are potent penetration enhancers. They solvate the stratum corneum, potentially facilitating the rapid systemic absorption of the organophosphorus payload.

Core Safety Doctrine:

  • Zero Skin Contact: Standard nitrile gloves are insufficient for prolonged contact.

  • Moisture Exclusion: The compound is hygroscopic; hydrolysis can yield acidic byproducts.

  • Vapor Control: Handling must occur within a certified fume hood to prevent mucosal absorption.

Chemical Profile & Hazard Mechanics[1][2][3]

To select the correct PPE, we must understand the specific molecular behavior of the reagent.

FeatureTechnical ImplicationSafety Consequence
Functional Group

-Sulfinyl Phosphonate
High Polarity & Solvency. Capable of penetrating nitrile rubber over time.
Physical State Viscous Oil / LiquidHigh surface adhesion. Spills are difficult to wipe; they smear rather than absorb.
Reactivity Pummerer Rearrangement PrecursorSensitive to acid anhydrides and heat. Potential for exothermic decomposition.
Toxicology Organophosphorus (OP)Potential (though likely weak) cholinesterase inhibition. Cumulative exposure risk.
Mechanistic Hazard Analysis

The danger lies in the "Trojan Horse" effect :

  • Step 1 (Permeation): The sulfinyl group disrupts the lipid bilayer of the skin.

  • Step 2 (Transport): The phosphonate group is carried into the bloodstream.

  • Step 3 (Systemic Effect): Systemic circulation of phosphorus species may lead to neurological or hepatic stress, even if the compound is not a "nerve agent" class OP.

Personal Protective Equipment (PPE) Matrix

Standard Lab Coat is Insufficient. Use the following matrix to select gear based on operational scale.

PPE Selection Logic
  • Glove Permeation: Sulfoxides degrade Latex and PVC. Thin Nitrile (4 mil) offers only splash protection (<5 mins).

  • Respiratory: The compound has low vapor pressure but forms aerosols during syringe transfer.

Detailed PPE Specifications
ComponentStandard Handling (<10g)Scale-Up / Spill Cleanup (>10g)
Hand Protection Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 8 mil) OR Neoprene.Change outer gloves every 30 mins.Laminate Barrier: Use Silver Shield/4H® laminate gloves under outer nitrile gloves. This provides >8-hour breakthrough protection against sulfoxides.
Eye/Face Chemical Splash Goggles (Indirect Vent).Safety glasses are prohibited due to splash/migration risk.Full Face Shield worn over goggles.Protect the "T-Zone" (eyes, nose, mouth).
Body High-Neck Lab Coat (Cotton/Poly blend).Ensure wrist cuffs are tucked under gloves.Tyvek® Apron or Sleeve Covers. Protect forearms from accidental leaning on contaminated sashes.
Respiratory Fume Hood (Face Velocity 80-100 fpm). Sash at working height (18").Respirator (Half-Face): Cartridge: OV/P95 (Organic Vapor + Particulate) if working outside hood (e.g., rotovap cleaning).
PPE Decision Tree

PPE_Decision Start Start: Assess Operation Volume Volume > 10mL OR Heating Involved? Start->Volume Standard Standard Protocol: Double Nitrile Gloves Splash Goggles Fume Hood Volume->Standard No HighRisk High Risk Protocol: Silver Shield (Laminate) Gloves Face Shield + Goggles Tyvek Sleeve Covers Volume->HighRisk Yes Spill Spill Scenario? Standard->Spill HighRisk->Spill Respirator Add Respirator (OV/P95) Evacuate Area if >100mL Spill->Respirator Yes

Figure 1: Decision logic for selecting appropriate protective equipment based on volume and risk factors.

Operational Protocol: Safe Handling & Synthesis

Objective: Transfer and react reagent without atmospheric exposure or dermal contact.

A. Preparation (The "Dry" Phase)
  • Glassware: Flame-dry all glassware under vacuum; backfill with Argon/Nitrogen. Phosphonates are hygroscopic; water ingress creates acidic impurities that complicate purification.

  • Syringe Selection: Use Luer-Lock glass syringes. Avoid plastic syringes with rubber plungers if the reagent will sit for >5 minutes (sulfoxides can swell rubber plungers, causing them to seize).

B. Transfer Technique (Cannula/Syringe)
  • Do not pour. Pouring viscous oils leads to drips on the bottle threads, which eventually contaminate the outside of the bottle and your gloves.

  • Technique:

    • Insert a long needle through a septum.

    • Draw liquid slowly (high viscosity).

    • Wipe the needle with a Kimwipe before withdrawing fully from the bottle to prevent drips.

    • Discard the Kimwipe immediately into a solid hazardous waste bin.

C. The "Pummerer" Context

If using this reagent for a Pummerer rearrangement (e.g., with Acetic Anhydride or TFAA):

  • Exotherm Alert: The addition of the activating agent is often exothermic.

  • Control: Cool the reaction vessel to 0°C or -78°C (depending on protocol) before addition.

  • Ventilation: These reactions generate volatile byproducts. Ensure the hood sash is low.

Handling Workflow Diagram

Handling_Workflow Setup 1. Setup Inert Gas (Ar/N2) Glass Syringes Transfer 2. Transfer Septum-to-Septum Avoid Pouring Setup->Transfer Reaction 3. Reaction Temp Control (Risk of Exotherm) Transfer->Reaction Quench 4. Quench Sat. NH4Cl or NaHCO3 Slow Addition Reaction->Quench Waste 5. Disposal Segregate from Oxidizers Quench->Waste

Figure 2: Operational workflow emphasizing containment and thermal control.

Emergency & Disposal Procedures

Spill Management

Do not use paper towels alone. The oil will soak through and contaminate the glove holding the towel.

  • Isolate: Alert nearby personnel.

  • Absorb: Cover spill with Vermiculite or Sand . These inert materials bind the oil.

  • Scoop: Use a plastic scoop (do not use hands) to transfer to a waste jar.

  • Decontaminate: Wash the surface with a dilute detergent solution, followed by water. Do not use bleach (hypochlorite can react vigorously with sulfoxides/sulfides).

Disposal Protocols
  • Segregation: Store waste in "Organic - Non-Halogenated" (unless halogenated solvents were used).

  • Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong acylating agents in the waste stream. This can lead to delayed runaway reactions.

  • Labeling: Explicitly label the waste tag: "Contains Organophosphonates & Sulfoxides - Skin Penetration Hazard."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4193599, Diethyl (tosyloxy)methylphosphonate (Analogous Structure/Hazard Class). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Organophosphorus Flame Retardants and Intermediates.[1] (General hazard classification for alkyl phosphonates). Retrieved from [Link][1]

Sources

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